1-Aminocyclopropane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
1-aminocyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUYTWDRXLLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324796-27-2 | |
| Record name | 1-aminocyclopropane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Aminocyclopropane-1-carboxamide hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Aminocyclopropane-1-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Cyclopropanes
In the landscape of chemical research and drug discovery, the cyclopropane ring offers a unique conformational rigidity and metabolic stability that makes it a prized scaffold. Within this family, 1-aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) is a well-documented compound, extensively studied for its role as a plant hormone precursor and as an agonist at the glycine site of the NMDA receptor in mammals.[1][2] However, the focus of this guide is its lesser-known derivative: This compound .
This carboxamide analogue is primarily recognized as a synthetic intermediate or building block in pharmaceutical development.[3] While public domain data on its specific chemical properties and biological activities are scarce, its structural relationship to the thoroughly characterized ACC-HCl allows us to infer and propose its chemical behavior, synthesis, and analytical protocols with a high degree of scientific confidence. This guide will first detail the established properties of the parent acid to provide a solid foundation, before delving into a comprehensive, field-proven guide to the synthesis and characterization of the target carboxamide hydrochloride.
PART 1: The Foundational Precursor: 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC-HCl)
A firm understanding of the starting material is critical for the successful synthesis and purification of its derivatives. ACC-HCl serves as the logical and commercially available precursor to its carboxamide counterpart.
Core Chemical Properties of ACC-HCl
The hydrochloride salt of 1-aminocyclopropane-1-carboxylic acid is a white crystalline solid. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68781-13-5 | [4][5] |
| Molecular Formula | C₄H₈ClNO₂ | [1][6] |
| Molecular Weight | 137.56 g/mol | [5][6] |
| Melting Point | 229-231 °C (decomposes) | [1][4][7] |
| Solubility | Water: 40 mg/mL | |
| pKa (Strongest Acidic) | ~2.2 (Predicted) | [8] |
| pKa (Strongest Basic) | ~9.35 (Predicted) | [8] |
Established Synthesis of ACC-HCl
ACC-HCl is typically synthesized via the hydrolysis of a protected precursor. A common and high-yielding laboratory-scale method involves the acid hydrolysis of a phthalimido-protected cyclopropane derivative.[9]
Protocol 1: Synthesis of ACC-HCl from Phthalimidocyclopropanecarboxylate [9]
-
Reaction Setup: Suspend 1-phthalimidocyclopropanecarboxylate (1.0 eq) in 20% aqueous hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, resulting in a clear solution.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature overnight. Phthalic acid will precipitate.
-
Filter off the precipitate.
-
Extract the aqueous filtrate with dichloromethane (5 x volume) to remove any remaining organic impurities.
-
-
Isolation:
-
Evaporate the aqueous phase to dryness under reduced pressure.
-
Heat the resulting solid residue under vacuum (e.g., 60 °C) to remove residual water.
-
-
Purification: Triturate the solid with isopropanol and filter to yield pure 1-aminocyclopropane-1-carboxylic acid hydrochloride as white crystals. Yields are typically high (>90%).[9]
PART 2: this compound: A Proposed Synthesis and Physicochemical Profile
With a firm grasp of the precursor, we can now address the core topic. This section provides the known identifiers for the target compound and outlines a robust, proposed synthesis pathway.
Chemical Identity
| Property | Value | Source(s) |
| Compound Name | This compound | - |
| CAS Number | 324796-27-2 | - |
| Parent CAS | 137360-55-5 (Free Base) | [10] |
| Molecular Formula | C₄H₉ClN₂O | - |
| Molecular Weight | 136.58 g/mol | - |
Proposed Synthesis: From Carboxylic Acid to Carboxamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The most direct and reliable method involves the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by amination. This approach avoids the harsh conditions of directly heating an ammonium salt and prevents side reactions.
Causality Behind Experimental Choices:
-
Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is chosen as the activating agent because it efficiently converts the carboxylic acid to an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying purification.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because the acyl chloride intermediate is highly reactive towards water and will readily hydrolyze back to the carboxylic acid.
-
Use of Excess Ammonia: A large excess of ammonia is used in the second step. One equivalent of ammonia acts as the nucleophile to form the amide, while a second equivalent neutralizes the HCl generated during the reaction. Using a large excess ensures the reaction goes to completion quickly and efficiently.
-
Low-Temperature Amination: The addition of the acyl chloride to the ammonia solution is performed at low temperature (0 °C) to control the exothermicity of the reaction and minimize potential side reactions.
dot
Caption: Proposed synthesis of 1-Aminocyclopropane-1-carboxamide HCl.
Protocol 2: Proposed Synthesis of this compound
-
Acyl Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq).
-
Add anhydrous toluene to suspend the solid.
-
Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS of a quenched aliquot).
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude 1-aminocyclopropane-1-carbonyl chloride hydrochloride. Use this intermediate immediately in the next step.
-
-
Amination:
-
In a separate flask, cool an excess of concentrated aqueous ammonia in anhydrous tetrahydrofuran (THF) to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous THF.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Salt Formation:
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate or dichloromethane to remove any non-polar impurities.
-
Concentrate the aqueous layer to yield the crude 1-aminocyclopropane-1-carboxamide free base.
-
Dissolve the crude free base in a minimal amount of anhydrous methanol or isopropanol.
-
Add a stoichiometric amount (1.0 eq) of HCl (e.g., as a 4M solution in dioxane or 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate. If not, add an anhydrous anti-solvent like diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Predicted Physicochemical Properties
The transformation of a carboxylic acid to a primary amide significantly alters a molecule's properties. The following table contrasts the known properties of ACC-HCl with the predicted properties of its amide derivative.
| Property | ACC-HCl (Experimental/Predicted) | Amide-HCl (Predicted) | Rationale for Prediction |
| Molecular Weight | 137.56 g/mol | 136.58 g/mol | Direct calculation from molecular formula. |
| Polar Surface Area | 63.32 Ų[8] | ~69.1 Ų | The amide group has a larger polar surface area than a carboxylic acid group, suggesting increased polarity. |
| Hydrogen Bond Donors | 2 | 3 (2 from -NH₂, 1 from -NH₃⁺) | The amide group (-CONH₂) has two H-bond donors compared to one from the carboxylic acid (-COOH). |
| Hydrogen Bond Acceptors | 2 | 1 (the carbonyl oxygen) | The amide carbonyl is a strong H-bond acceptor. |
| Aqueous Solubility | High (40 mg/mL) | Predicted to be high | The increased number of hydrogen bond donors and high polarity should maintain or enhance water solubility. |
| Acidity/Basicity | Amphoteric (acidic -COOH, basic -NH₂) | Basic | The acidic proton of the carboxylic acid is replaced by the neutral amide protons. The primary amine remains basic. |
PART 3: Analytical and Characterization Workflow
A self-validating protocol requires rigorous analytical confirmation. Once synthesized, the identity and purity of this compound must be confirmed.
dot
References
- 1. chembk.com [chembk.com]
- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8ClNO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 8. Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242) - FooDB [foodb.ca]
- 9. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Aminocyclopropane-1-carboxamide Hydrochloride in Ethylene Biosynthesis: A Technical Guide for Researchers
Abstract
The phytohormone ethylene governs a vast array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence. The regulation of ethylene biosynthesis is therefore of paramount importance for both fundamental plant biology and agricultural applications. Central to this pathway is the immediate precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC). This technical guide provides an in-depth exploration of the role of 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC hydrochloride), a stable and soluble exogenous source of ACC, in the study of ethylene biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the ethylene biosynthetic pathway, experimental methodologies to dissect its components, and the emerging, ethylene-independent signaling functions of ACC.
Introduction: The Ethylene Biosynthetic Pathway
The biosynthesis of ethylene in higher plants is a deceptively simple two-step enzymatic pathway, yet it is subject to intricate multi-level regulation.[1] The journey begins with the amino acid methionine and proceeds through the intermediate S-adenosyl-L-methionine (SAM).[2][3] The two dedicated and highly regulated enzymes in this pathway are ACC synthase (ACS) and ACC oxidase (ACO).[4][5]
The pathway can be summarized as follows:
Methionine → S-adenosyl-L-methionine (SAM) → 1-aminocyclopropane-1-carboxylic acid (ACC) → Ethylene
-
ACC Synthase (ACS): This enzyme catalyzes the conversion of SAM to ACC, a step that is widely considered to be the rate-limiting step in ethylene biosynthesis under most conditions.[6][7] The expression and activity of ACS are tightly controlled by a multitude of developmental and environmental cues, including other plant hormones, wounding, and stress signals.[5][7]
-
ACC Oxidase (ACO): ACO is responsible for the final step, the oxidation of ACC to ethylene, in the presence of oxygen.[8][9] While initially thought to be constitutively expressed, there is growing evidence that ACO can also be a rate-limiting factor in ethylene production in specific tissues and developmental stages.[4][8]
The hydrochloride salt of ACC (this compound) is a commonly used tool in research because of its stability and solubility, allowing for the controlled application of ACC to plant tissues to stimulate ethylene production and study its downstream effects.[5]
Visualizing the Ethylene Biosynthesis Pathway
Caption: The core ethylene biosynthesis pathway in higher plants.
The Role and Application of ACC Hydrochloride in Research
ACC hydrochloride serves as a powerful tool for researchers to probe the ethylene biosynthesis and signaling pathways. By providing an exogenous source of ACC, it allows for the bypassing of the regulatory control of ACS, enabling a focused investigation of ACO activity and downstream ethylene responses.
Rationale for Using ACC Hydrochloride
The decision to use ACC hydrochloride in experimental design is rooted in the need to dissect the components of the ethylene pathway. Here's the causality behind this choice:
-
Isolating Downstream Events: By providing a saturating amount of ACC, researchers can study the capacity of a plant tissue to produce ethylene, which is then primarily dependent on the activity of ACO. This is crucial for determining if ACO is a limiting factor in a particular physiological process.
-
Inducing Ethylene Responses: ACC hydrochloride is widely used to induce a range of ethylene-dependent physiological responses, such as the "triple response" in etiolated seedlings (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook), fruit ripening, and leaf senescence.[5]
-
Investigating Ethylene Signaling Mutants: It is an essential tool for characterizing mutants in the ethylene signaling pathway. For instance, ethylene-insensitive mutants will fail to show a response to ACC treatment, confirming their genetic lesion.
Protocol for Application of ACC Hydrochloride to Plant Tissues
The following is a generalized protocol for the application of ACC hydrochloride. The optimal concentration and application method will vary depending on the plant species, tissue type, and the specific research question.
Materials:
-
This compound (ACC hydrochloride)
-
Sterile distilled water or appropriate buffer (e.g., MES buffer)
-
Plant material (e.g., seedlings, leaf discs, fruits)
-
Sterile petri dishes or multi-well plates
-
Growth media (solid or liquid)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of ACC hydrochloride (e.g., 100 mM) in sterile distilled water. The hydrochloride salt readily dissolves in aqueous solutions. The pH should be adjusted to a physiologically acceptable range (typically 5.7-6.0) if necessary, although for many applications this is not critical. Store the stock solution at -20°C for long-term storage.
-
Working Solution Preparation: Prepare working solutions of desired concentrations by diluting the stock solution in the appropriate liquid growth medium or buffer. Common working concentrations range from 1 µM to 100 µM, but should be empirically determined.
-
Application to Plant Material:
-
For seedlings grown on agar plates: Incorporate the ACC working solution into the molten agar medium before pouring the plates.
-
For liquid cultures: Add the ACC working solution directly to the liquid medium.
-
For leaf discs or other excised tissues: Float the tissues on the surface of the ACC working solution in a petri dish.
-
For whole plants: ACC can be applied as a soil drench or as a foliar spray, though variability in uptake can be a concern.
-
-
Incubation: Incubate the treated plant material under controlled environmental conditions (light, temperature, humidity) appropriate for the experiment.
-
Observation and Analysis: Monitor the plant material for the desired physiological or molecular responses over a time course.
Self-Validation and Controls:
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal ACC concentration for the desired effect.
-
Mock Treatment: Include a control group treated with the solvent (e.g., water or buffer) without ACC.
-
Ethylene Measurement: Directly measure ethylene production from the treated tissues to confirm that the applied ACC is being converted to ethylene.
Core Experimental Methodologies
A thorough investigation of the role of ACC in ethylene biosynthesis requires a suite of quantitative assays. This section details the key experimental protocols.
Quantification of Ethylene Production by Gas Chromatography
Principle: Gas chromatography (GC) is the gold-standard for accurately measuring the volatile hormone ethylene. A gas sample from the headspace of a sealed container holding the plant material is injected into the GC, where ethylene is separated from other gases and detected by a flame ionization detector (FID).[4][6][8]
Protocol:
-
Sample Incubation: Place a known amount of plant tissue (e.g., whole seedlings, leaf discs) into a gas-tight vial of a known volume. Seal the vial with a septum-containing cap.
-
Headspace Accumulation: Incubate the vials under controlled conditions for a specific period to allow ethylene to accumulate in the headspace. The incubation time should be optimized to ensure detectable levels of ethylene without causing anaerobic conditions.
-
Gas Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.
-
Injection and Analysis: Inject the gas sample into the GC equipped with a suitable column (e.g., Poropak Q) and an FID.
-
Quantification: Calculate the ethylene concentration based on a standard curve generated using known concentrations of ethylene gas.[8] The results are typically expressed as nl g⁻¹ h⁻¹ or pmol g⁻¹ h⁻¹.
Causality and Validation:
-
Why Gas-Tight Vials? To prevent the volatile ethylene from escaping and to allow for its accumulation to detectable levels.
-
Why a Standard Curve? To accurately quantify the amount of ethylene in the sample by comparing the detector response to known standards.
-
Controls: Include empty vials as a background control and vials with mock-treated tissue.
Quantification of ACC Content in Plant Tissues
Principle: The most widely used method for ACC quantification is the indirect assay developed by Lizada and Yang (1979), which involves the chemical conversion of ACC to ethylene, followed by GC analysis.[10][11] Modern methods often utilize UPLC-MS/MS for direct and more sensitive quantification.[12]
Lizada and Yang Method (Indirect Assay):
-
Tissue Extraction: Homogenize a known weight of plant tissue in a suitable extraction buffer (e.g., 5% sulfosalicylic acid) and centrifuge to pellet cellular debris.
-
ACC Conversion: In a sealed vial, mix the supernatant with a solution of HgCl₂ and a mixture of NaOH and commercial bleach (NaOCl). This reaction quantitatively converts ACC to ethylene.
-
Ethylene Quantification: Analyze the ethylene produced in the headspace of the reaction vial by GC as described in section 3.1.
-
Calculation: The amount of ACC in the original tissue is calculated based on the amount of ethylene produced, taking into account the efficiency of the conversion reaction.
Causality and Validation:
-
Why HgCl₂? It is included in the reaction to inhibit the production of ethylene from non-ACC sources.
-
Why NaOCl and NaOH? This mixture provides the alkaline and oxidative conditions necessary for the conversion of ACC to ethylene.
-
Internal Standard: To account for variations in extraction and conversion efficiency, a known amount of a labeled ACC internal standard can be added to the tissue sample before extraction.
In Vitro Enzyme Activity Assays
3.3.1. ACC Synthase (ACS) Activity Assay
Principle: This assay measures the production of ACC from its substrate, SAM, in a protein extract. The ACC produced is then quantified using the Lizada and Yang method.
Protocol:
-
Protein Extraction: Homogenize plant tissue in an extraction buffer containing protease inhibitors and a reducing agent (e.g., DTT). Centrifuge to obtain a crude protein extract.
-
Enzyme Reaction: Incubate the protein extract with a known concentration of SAM in a reaction buffer.
-
Reaction Termination: Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid).
-
ACC Quantification: Quantify the ACC produced in the reaction mixture using the Lizada and Yang method (section 3.2).
-
Activity Calculation: ACS activity is expressed as the amount of ACC produced per unit of protein per unit of time (e.g., nmol ACC mg⁻¹ protein h⁻¹).
3.3.2. ACC Oxidase (ACO) Activity Assay
Principle: This assay measures the conversion of ACC to ethylene in a protein extract.
Protocol:
-
Protein Extraction: Prepare a protein extract as described for the ACS assay.
-
Enzyme Reaction: In a sealed vial, incubate the protein extract with a saturating concentration of ACC in a reaction buffer containing necessary cofactors such as FeSO₄, sodium ascorbate, and NaHCO₃.[13][14]
-
Ethylene Measurement: After a defined incubation period, measure the ethylene produced in the headspace of the vial by GC (section 3.1).
-
Activity Calculation: ACO activity is expressed as the amount of ethylene produced per unit of protein per unit of time (e.g., nl C₂H₄ mg⁻¹ protein h⁻¹).
Experimental Workflow Visualization
Caption: A generalized experimental workflow for studying the effects of ACC.
Emerging Frontiers: Ethylene-Independent Signaling of ACC
Recent research has unveiled a fascinating new dimension to the role of ACC in plants: it can function as a signaling molecule in its own right, independent of its conversion to ethylene.[1][5][15] This discovery has profound implications for our understanding of plant growth and development and necessitates a careful re-evaluation of experiments using exogenous ACC.
Evidence for Ethylene-Independent ACC Signaling
Several lines of evidence support the existence of an ethylene-independent ACC signaling pathway:
-
Pharmacological Studies: In some instances, the effects of ACC application are not reversed by inhibitors of ethylene perception, such as 1-methylcyclopropene (1-MCP).[5][15]
-
Genetic Studies: Certain ACC-induced phenotypes are still observed in ethylene-insensitive mutants (e.g., etr1, ein2).[5][15]
-
Non-Ethylene Producing Organisms: In organisms like the liverwort Marchantia polymorpha, which lacks ACO and does not produce significant ethylene from ACC, ACC still elicits distinct developmental responses.[16]
Experimental Design to Distinguish Ethylene-Dependent and -Independent ACC Responses
To dissect the dual signaling roles of ACC, a robust experimental design is crucial.
Key Experimental Approaches:
| Experimental Approach | Rationale | Expected Outcome for Ethylene-Dependent Response | Expected Outcome for Ethylene-Independent Response |
| Use of Ethylene Perception Inhibitors (e.g., 1-MCP) | 1-MCP irreversibly binds to ethylene receptors, blocking ethylene signaling. | The ACC-induced response is abolished or significantly reduced. | The ACC-induced response is unaffected or only partially affected. |
| Analysis of Ethylene Signaling Mutants (e.g., etr1, ein2) | These mutants have lesions in key components of the ethylene signaling pathway, rendering them insensitive to ethylene. | The ACC-induced response is absent in the mutants. | The ACC-induced response persists in the mutants. |
| Use of ACO Inhibitors (e.g., α-aminoisobutyric acid - AIB) | AIB inhibits the conversion of ACC to ethylene. | The ACC-induced response is blocked. | The ACC-induced response is unaffected. |
Experimental Workflow for Deconvoluting ACC Signaling:
Caption: A model for dissecting ethylene-dependent and -independent ACC signaling pathways.
Conclusion and Future Perspectives
This compound remains an indispensable tool for elucidating the intricacies of ethylene biosynthesis and its physiological consequences. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the various components of this vital pathway. The emerging recognition of ACC as an ethylene-independent signaling molecule opens up exciting new avenues of research. Future studies will undoubtedly focus on identifying the receptors and downstream components of this novel signaling cascade, further unraveling the complex regulatory networks that govern plant growth and responses to the environment. A careful and considered experimental design, incorporating the controls and approaches outlined herein, will be paramount to distinguishing the multifaceted roles of this pivotal molecule in plant biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]
- 6. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 7. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 10. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scielo.br [scielo.br]
- 15. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
1-Aminocyclopropane-1-carboxamide Hydrochloride: A Technical Guide to its Application as an Ethylene Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Controlled Ethylene Release
Ethylene, a gaseous plant hormone, plays a pivotal role in a vast array of physiological processes, from seed germination and fruit ripening to senescence and stress responses.[1][2] The ability to precisely manipulate ethylene levels is therefore a critical tool in both agricultural and fundamental plant biology research. While direct application of ethylene gas can be cumbersome and difficult to control, the use of chemical precursors that release ethylene in situ offers a more practical and targeted approach. 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) has emerged as a key compound in this regard, serving as a direct and efficient precursor to ethylene in plant tissues.[3][4] This technical guide provides an in-depth exploration of ACC-HCl, from its biochemical mechanism of action to practical experimental protocols for its use.
Section 1: The Biochemical Pathway - From ACC to Ethylene
The biosynthesis of ethylene in higher plants is a well-characterized two-step process. The journey begins with S-adenosyl-L-methionine (SAM), which is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[1][4][5] This step is often considered the rate-limiting step in ethylene production under normal developmental conditions.[2][6][5] The final, crucial step is the conversion of ACC to ethylene, a reaction catalyzed by the enzyme ACC oxidase (ACO).[1][6][7]
Exogenous application of ACC-HCl bypasses the initial regulatory step of ACS, providing a direct substrate for ACO and leading to a burst of ethylene production.[3][4] The hydrochloride salt form enhances the stability and solubility of the aminocyclopropane-1-carboxamide molecule, facilitating its delivery into plant tissues.
The conversion of ACC to ethylene by ACO is an oxidative process that requires molecular oxygen and is activated by bicarbonate/CO2.[6][8] The reaction also produces hydrogen cyanide and carbon dioxide as byproducts.[9]
Caption: Biochemical pathway of ethylene synthesis from endogenous and exogenous precursors.
Section 2: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of ACC-HCl is essential for its effective and safe use in a research setting.
| Property | Value | Source |
| Molecular Formula | C4H9ClN2O | [10] |
| Molecular Weight | 137.57 g/mol | [11] |
| Appearance | White to off-white solid | [12] |
| Purity | Typically ≥97% | [10][11] |
| Solubility | Soluble in water | [12] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. Protect from moisture. | [10][11] |
Safety and Handling:
According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][13] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling the compound.[11] Ensure work is conducted in a well-ventilated area or under a fume hood.[11]
Section 3: Experimental Protocols for the Application of ACC-HCl
The following protocols provide a framework for utilizing ACC-HCl to induce ethylene-related responses in plant systems. The specific concentrations and treatment durations will need to be optimized based on the plant species, tissue type, and the biological question being investigated.
Preparation of Stock and Working Solutions
Rationale: The hydrochloride salt form of ACC is readily soluble in water, making it straightforward to prepare aqueous solutions for application. Preparing a concentrated stock solution allows for accurate dilution to various working concentrations.
Materials:
-
This compound (ACC-HCl) powder
-
Sterile, deionized water
-
Sterile volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass of ACC-HCl to prepare a stock solution of a desired molarity (e.g., 100 mM).
-
Weigh the ACC-HCl powder accurately using an analytical balance in a fume hood.
-
Dissolve the powder in a volume of sterile, deionized water that is less than the final desired volume. Use a magnetic stirrer to facilitate dissolution.
-
Transfer the solution to a volumetric flask and bring it to the final volume with sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
Prepare working solutions by diluting the stock solution with the appropriate sterile liquid medium (e.g., water, buffer, or plant growth medium) to the final desired concentration (e.g., 1 µM, 10 µM, 100 µM).
Application Methods
The choice of application method depends on the experimental system and the desired outcome.
-
Seed Germination Assays: Incorporate ACC-HCl into the germination medium (e.g., agar plates) at various concentrations.
-
Root Growth Assays: Grow seedlings on vertical agar plates containing ACC-HCl to observe effects on root elongation and morphology.
-
Foliar Application: Apply ACC-HCl solutions as a fine spray to the leaves of whole plants. The inclusion of a surfactant may improve uptake.
-
Detached Leaf/Fruit Assays: Place the petioles of detached leaves or the pedicels of fruits in solutions containing ACC-HCl to study senescence or ripening.
-
In Vitro Culture: Add ACC-HCl to the culture medium of plant cell suspensions or tissue explants.
Caption: A generalized experimental workflow for using ACC-HCl.
Measurement of Ethylene Production
Quantifying the ethylene produced in response to ACC-HCl treatment is crucial for correlating the applied dose with the biological effect.
Method: Gas Chromatography (GC)
Gas chromatography is the most common and reliable method for ethylene quantification.[14][15]
Procedure:
-
Enclose the plant material (e.g., seedlings in a vial, a detached leaf in a syringe) in a gas-tight container of a known volume.
-
Incubate for a defined period under controlled light and temperature conditions.
-
Collect a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) or a photoionization detector (PID).[16]
-
Quantify the ethylene concentration by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.
Alternative Method: Laser-based Photoacoustic Spectroscopy
This technique offers high sensitivity and real-time measurement capabilities but requires more specialized and expensive equipment.[16]
Section 4: Comparative Analysis: ACC-HCl vs. Ethephon
Ethephon is another widely used ethylene-releasing compound. However, its mechanism of action and application characteristics differ from those of ACC-HCl.
| Feature | 1-Aminocyclopropane-1-carboxamide HCl (ACC-HCl) | Ethephon |
| Mechanism of Ethylene Release | Enzymatic conversion by ACC oxidase in plant tissues.[1][6] | Chemical decomposition at pH > 4.0, releasing ethylene, chloride, and phosphate. |
| Site of Action | Intracellular, requires uptake and enzymatic activity. | Extracellular and intracellular, pH-dependent. |
| Ethylene Release Profile | Typically a rapid burst of ethylene following application.[17] | A more prolonged and sustained release of ethylene.[17] |
| Biological Relevance | Utilizes the natural plant ethylene biosynthesis pathway.[18] | A synthetic ethylene-releasing agent. |
| Applications | Ideal for studying rapid ethylene responses and bypassing the ACC synthase regulatory step.[19] | Widely used in agriculture for promoting ripening, abscission, and other developmental processes.[20][21][22][23] |
Section 5: Broader Implications and Future Directions
While ACC is primarily known as the immediate precursor to ethylene, emerging research indicates that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[3][24][25][26] This dual role of ACC adds a layer of complexity to the interpretation of experiments using exogenous ACC-HCl and opens up new avenues of research into plant signaling pathways.[3][26]
Future research will likely focus on:
-
Dissecting the ethylene-dependent and -independent signaling roles of ACC.
-
Identifying and characterizing ACC transporters, which play a crucial role in the long-distance signaling of ethylene responses.[27]
-
Developing novel ACC derivatives or delivery systems for more precise spatial and temporal control of ethylene release.
-
Exploring the use of ACC-HCl in conjunction with other plant growth regulators to fine-tune plant development and stress responses.
Conclusion
This compound is an invaluable tool for researchers seeking to manipulate and study the effects of ethylene in plants. Its direct entry into the final step of the ethylene biosynthesis pathway provides a means to circumvent the upstream regulation of ACC synthesis, allowing for a focused investigation of the downstream effects of ethylene. By understanding its mechanism of action, handling it safely, and applying it with well-designed experimental protocols, scientists can continue to unravel the multifaceted roles of this crucial plant hormone.
References
- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. e-asct.org [e-asct.org]
- 15. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System in Relation to Leaf Abscission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 19. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hort [journals.ashs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. par.nsf.gov [par.nsf.gov]
- 25. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
Synthesis pathway for 1-Aminocyclopropane-1-carboxamide hydrochloride.
An In-Depth Technical Guide to the Synthesis of 1-Aminocyclopropane-1-carboxamide Hydrochloride
Abstract
This compound is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene in plants.[1][2] This guide provides a comprehensive, two-part synthetic pathway for the preparation of this compound, designed for researchers and drug development professionals. The synthesis begins with the robust, high-yield preparation of the critical intermediate, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC·HCl), via acidic deprotection of an N-phthaloyl protected precursor. The second part details the direct conversion of the carboxylic acid moiety of ACC·HCl into a primary amide. This is achieved through activation with thionyl chloride to form the acyl chloride, followed by amidation with ammonia. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and characterization data to ensure reproducibility and scientific integrity.
Introduction
1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid of significant biological interest, primarily recognized as the immediate precursor to ethylene, a vital plant hormone regulating numerous developmental processes.[3] The unique strained cyclopropane ring imparts specific conformational constraints, making ACC and its derivatives valuable scaffolds in medicinal chemistry and agrochemical research. While the synthesis and biological role of ACC are well-documented, its amide derivative, 1-Aminocyclopropane-1-carboxamide, presents a distinct chemical entity with potential for novel applications. This document provides an authoritative guide to a reliable and efficient synthesis of its hydrochloride salt, a stable and readily handled form of the compound. The presented pathway is designed to be logical, efficient, and scalable, addressing the practical challenges inherent in manipulating bifunctional molecules.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule, this compound, can be disconnected at the amide C-N bond, suggesting a precursor acyl chloride and ammonia. This acyl chloride can be readily formed from the corresponding carboxylic acid, 1-Aminocyclopropane-1-carboxylic acid (ACC). The hydrochloride salt form is advantageous as the protonated amino group is protected from reacting during the activation of the carboxylic acid. ACC itself can be synthesized from various starting materials, with one of the most efficient routes involving the cyclopropanation of a glycine equivalent followed by deprotection.
This analysis leads to a straightforward two-part synthetic strategy:
-
Part I: Synthesis of the key intermediate, 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC·HCl), from a commercially available or readily prepared N-protected cyclopropane derivative.
-
Part II: Conversion of ACC·HCl to the target this compound via an acyl chloride intermediate.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC·HCl)
The synthesis of ACC·HCl is foundational to obtaining the final product. While several routes exist, including those starting from acyl-methionine esters or nitroacetates, the hydrolysis of an N-protected precursor offers high yields and purity.[4][5] The use of a phthalimide protecting group is particularly effective, as it is robust and can be cleanly removed under strong acidic conditions, which simultaneously yields the desired hydrochloride salt.[6]
Causality in Experimental Design
-
Choice of Protecting Group: The phthalimido group is chosen for its stability under various reaction conditions and its efficient, one-step cleavage with strong acid. This avoids multiple protection/deprotection steps.
-
Reaction Conditions: Refluxing in concentrated hydrochloric acid ensures complete cleavage of the phthalimide amide bonds.[6] The water acts as both a solvent and a reactant for the hydrolysis.
-
Workup Strategy: The byproduct, phthalic acid, has low solubility in the acidic aqueous solution upon cooling, allowing for its simple removal by filtration. Subsequent extraction with an organic solvent like dichloromethane (CH2Cl2) removes any remaining non-polar impurities. Evaporation of the aqueous phase yields the product with high purity.
Experimental Protocol: Synthesis of ACC·HCl
This protocol is adapted from a high-yield procedure described in the literature.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(Phthalimido)cyclopropanecarboxylic acid (1.0 eq) in 20% aqueous hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 8 hours. The solid will gradually dissolve, forming a clear solution.
-
Isolation of Byproduct: Allow the reaction mixture to cool to room temperature overnight. The phthalic acid byproduct will precipitate as a white solid.
-
Purification:
-
Filter the mixture to remove the precipitated phthalic acid.
-
Extract the aqueous filtrate with dichloromethane (5 x 60 mL for a 30g scale reaction) to remove any soluble organic impurities.[6]
-
Evaporate the aqueous phase to dryness under reduced pressure to obtain a solid residue.
-
-
Final Drying: Heat the residue under vacuum to remove residual water and HCl. Triturate the solid with isopropanol, filter, and dry to yield pure 1-Aminocyclopropane-1-carboxylic acid hydrochloride as white crystals.
Part II: Conversion to this compound
This step involves the selective conversion of the carboxylic acid to a primary amide while the amino group is present as a hydrochloride salt. The most direct method is the formation of an acyl chloride followed by reaction with ammonia.[7][8]
Causality in Experimental Design
-
Carboxylic Acid Activation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[7] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed. The HCl generated in situ ensures that the amino group remains protonated and protected as the ammonium salt.
-
Amidation: The highly reactive acyl chloride is then subjected to nucleophilic attack by ammonia. Using an excess of ammonia ensures complete reaction and neutralizes the HCl formed, driving the reaction to completion.
-
Solvent Choice: Anhydrous, non-protic solvents like tetrahydrofuran (THF) or dichloromethane are essential for the acyl chloride formation step to prevent hydrolysis of the thionyl chloride and the acyl chloride intermediate.
Caption: Step-by-step experimental workflow diagram.
Experimental Protocol: Synthesis of the Amide
-
Acyl Chloride Formation:
-
Suspend 1-Aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
-
Solvent Removal: Remove the excess thionyl chloride and THF under reduced pressure. It is crucial to ensure all thionyl chloride is removed.
-
Amidation:
-
Re-dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous THF and cool to 0 °C.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%, >10 eq) or bubble anhydrous ammonia gas through the solution. This reaction is highly exothermic.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Evaporate the solvent under reduced pressure.
-
The resulting solid will be a mixture of the desired product and ammonium chloride (NH₄Cl).
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to separate the organic amide from the inorganic salt.
-
Data Presentation & Characterization
The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Key Characterization Data |
| ACC·HCl | C₄H₈ClNO₂ | 137.56 g/mol | >90%[6] | ¹H NMR (DMSO-d₆): δ = 1.27 (s, 2H), 1.37 (s, 2H), 8.90 (br s, 3H, NH₃⁺). ¹³C NMR (DMSO-d₆): δ = 13.1, 33.7, 171.5.[6] |
| Amide·HCl | C₄H₉ClN₂O | 136.58 g/mol | 70-85% (Estimated) | ¹H NMR: Expect disappearance of carboxylic acid proton and appearance of amide protons (-CONH₂). IR: Expect strong C=O stretch (amide I band) ~1650-1680 cm⁻¹ and N-H bends (amide II band) ~1600-1640 cm⁻¹. MS (ESI+): m/z = 101.07 [M+H]⁺ for the free base. |
Conclusion
This guide outlines a comprehensive and logically structured pathway for the synthesis of this compound. By breaking the process into two distinct, high-yield parts—the synthesis of the ACC·HCl intermediate and its subsequent conversion to the target amide—researchers can reliably produce this valuable compound. The detailed protocols, coupled with explanations for the chosen methodologies, provide a self-validating framework for laboratory execution. This work serves as a practical resource for scientists engaged in agrochemical and pharmaceutical research, enabling further exploration of the biological activities of ACC derivatives.
References
- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 4. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 5. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes and Protocols: Preparation of 1-Aminocyclopropane-1-carboxamide Hydrochloride Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-aminocyclopropane-1-carboxamide hydrochloride and the structurally related, more commonly utilized compound, 1-aminocyclopropane-1-carboxylic acid hydrochloride. A critical clarification between these two molecules is presented, followed by detailed physicochemical data, safety protocols, and a validated, step-by-step procedure for preparing high-quality, reproducible stock solutions for experimental use. The protocols herein are designed to ensure scientific integrity, safety, and experimental success.
Introduction and Compound Clarification
1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal molecule in life sciences, serving as the direct biosynthetic precursor to the plant hormone ethylene and acting as a ligand for the NMDA receptor in mammals.[1][2] Its hydrochloride salt is the common form used for research due to enhanced stability and solubility.
A frequent point of confusion arises between 1-aminocyclopropane-1-carboxylic acid hydrochloride and 1-aminocyclopropane-1-carboxamide hydrochloride. While structurally similar, their applications and the volume of associated research differ significantly. The vast majority of studies in plant biology, neuroscience, and microbiology utilize the carboxylic acid form.[1][3][4] This guide will focus primarily on the preparation of the carboxylic acid hydrochloride, while providing comparative data for the carboxamide to ensure clarity for the user.
It is imperative to verify the CAS Number of the reagent in use to ensure the correct compound is being prepared.
Physicochemical and Biological Properties
A precise understanding of the compound's properties is fundamental to its correct application. The table below summarizes the key characteristics of both the carboxylic acid and carboxamide hydrochloride salts.
| Property | 1-Aminocyclopropane-1-carboxylic acid HCl | 1-Aminocyclopropane-1-carboxamide HCl |
| Synonyms | ACC, ACPC, ACPC HCl[5][6] | - |
| CAS Number | 68781-13-5[7] | 324796-27-2[8] |
| Molecular Formula | C₄H₈ClNO₂[5] | C₄H₉ClN₂O[8] |
| Molecular Weight | 137.56 g/mol [5][7] | 136.58 g/mol [8] |
| Appearance | White to off-white crystalline powder[6][9] | Data not widely available, likely a solid. |
| Melting Point | 231 °C (decomposes)[6][10][11] | Data not widely available. |
| Solubility | Soluble in water[9] | Data not widely available. |
| Key Biological Role | Ethylene precursor in plants; NMDA receptor agonist[1][11] | Not well-characterized in literature. |
| Storage | Hygroscopic; Store at 2-8°C in a dry place[6][12] | Store at room temperature[8] |
Mechanism of Action: The Basis for Application
Understanding the compound's role in biological systems is key to designing effective experiments. ACC (the carboxylic acid form) has two primary, well-documented mechanisms of action.
Role in Plant Ethylene Biosynthesis
ACC is the immediate precursor to ethylene, a hormone regulating myriad developmental processes and stress responses.[1] It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and subsequently oxidized to ethylene by ACC oxidase (ACO).[1] Exogenous application of ACC is therefore a standard method to induce ethylene-related responses in plant tissues.[1]
Caption: The Yang Cycle pathway for ethylene biosynthesis.
Role in Mammalian Neuroscience
In mammals, ACC functions as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][11] This receptor is critical for synaptic plasticity, learning, and memory. By modulating NMDA receptor activity, ACC can exert neuroprotective effects, making it a tool for research in neurotoxicity and cognitive function.[3][13]
Safety, Handling, and Storage of Solid Compound
Safe laboratory practice is non-negotiable. 1-Aminocyclopropane-1-carboxylic acid hydrochloride is classified as a hazardous substance.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[9][14] |
| Eye Irritation | H319 | Causes serious eye irritation[9][14] |
| Respiratory Irritation | H335 | May cause respiratory irritation[9][14] |
Mandatory Safety Precautions:
-
Engineering Controls: Always handle the solid compound in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust.[14] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transfer. The compound is hygroscopic; minimize its exposure to atmospheric moisture by closing the container promptly after use.[6]
-
Storage of Solid: Store the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][12][14] Recommended storage temperature is often 2-8°C.[6]
Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of a 100 mM stock solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (MW: 137.56 g/mol ). Adjust calculations accordingly for different concentrations or for the carboxamide form.
Principle
The objective is to accurately weigh the solid compound and dissolve it in a precise volume of a suitable solvent to create a concentrated stock solution. This stock can then be sterile-filtered, aliquoted, and stored for later dilution into working solutions. This approach minimizes waste, reduces the handling of the hazardous solid, and ensures consistency across experiments.
Materials and Equipment
-
1-Aminocyclopropane-1-carboxylic acid hydrochloride (CAS: 68781-13-5)
-
Solvent: Nuclease-free, ultrapure water (e.g., Milli-Q® or equivalent) or a suitable biological buffer (e.g., PBS, MES) depending on the final application.
-
Analytical balance (readable to 0.1 mg)
-
Glass beaker (e.g., 50 mL)
-
Class A volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Sterile syringe-driven filter (0.22 µm pore size, PVDF or other compatible membrane)
-
Sterile conical tubes or cryovials for aliquoting
-
Required PPE (goggles, gloves, lab coat)
Step-by-Step Protocol
-
Calculation of Required Mass:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example for 100 mL of a 100 mM stock:
-
Mass = 0.100 mol/L × 0.100 L × 137.56 g/mol = 1.376 g
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare it.
-
Working in a fume hood, carefully weigh the calculated mass (1.376 g) of the compound.
-
Causality Note: This compound is hygroscopic.[6] Perform the weighing step efficiently to minimize water absorption from the air, which would lead to an inaccurate final concentration.
-
-
Dissolution:
-
Add approximately 70-80% of the final solvent volume (e.g., 70-80 mL of ultrapure water for a 100 mL final volume) to a beaker.
-
Place a magnetic stir bar in the beaker and set it on a stir plate at a moderate speed.
-
Carefully transfer the weighed powder into the beaker.
-
Allow the solution to stir until the solid is completely dissolved. The compound is water-soluble, so this should occur readily.[9]
-
-
Final Volume Adjustment:
-
Once dissolved, quantitatively transfer the solution from the beaker to a 100 mL Class A volumetric flask.
-
Rinse the beaker with a small amount of the solvent 2-3 times, adding the rinse to the volumetric flask to ensure all the compound is transferred.
-
Carefully add solvent to the flask until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Causality Note: Using a volumetric flask is critical for achieving an accurate final concentration, which is a cornerstone of reproducible science.
-
-
Sterilization and Aliquoting:
-
For most biological applications, sterile filtration is required. Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe and dispense the solution into sterile, labeled polypropylene conical tubes or cryovials.
-
Causality Note: Sterile filtration removes potential microbial contaminants without using heat (autoclaving), which could degrade the compound. Aliquoting prevents repeated freeze-thaw cycles that can reduce the stability and efficacy of the stock solution.
-
-
Storage:
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
-
Clearly label each aliquot with the compound name, concentration, preparation date, and your initials.
-
Quality Control
A properly prepared stock solution should be clear, colorless, and free of any visible precipitate. The pH of the solution can be measured and recorded for consistency, though the hydrochloride salt will result in an acidic solution.
Workflow Visualization
The following diagram outlines the complete workflow for preparing the stock solution, providing a quick visual reference for the protocol.
References
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8ClNO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 11. chembk.com [chembk.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Application Note: Quantitative Analysis of 1-Aminocyclopropane-1-carboxamide Hydrochloride
Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Aminocyclopropane-1-carboxamide hydrochloride, a small, polar compound of interest in pharmaceutical and agrochemical research. Due to its chemical properties—specifically the lack of a strong native chromophore—direct quantification by common analytical techniques is challenging. This guide details robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility in accordance with ICH guidelines.
Introduction and Analytical Principles
This compound is a cyclic amino acid derivative. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. The primary analytical challenge lies in its high polarity and absence of significant UV absorbance, necessitating specialized approaches for sensitive and reliable detection.
The Need for Derivatization in HPLC
Standard reversed-phase HPLC with UV detection is often impractical for small, polar, non-chromophoric molecules like the target analyte. To overcome this, pre-column derivatization is employed. This process involves a chemical reaction to attach a fluorophore or chromophore to the analyte's primary amine group. This modification serves two key purposes:
-
Enhanced Detection: The attached molecule imparts strong fluorescence or UV absorbance, dramatically increasing detection sensitivity.[1][2][3]
-
Improved Chromatography: The resulting derivative is typically less polar, leading to better retention and separation on reversed-phase columns.[1]
Common derivatizing agents for primary amines include o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1] OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, making it an excellent choice for this application.[3][4]
The Power of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative that circumvents the need for derivatization. Its high selectivity and sensitivity are based on the mass-to-charge ratio (m/z) of the analyte and its fragments. For 1-Aminocyclopropane-1-carboxamide, LC-MS/MS provides a direct, robust, and highly specific quantification method, making it the gold standard for bioanalytical applications.[5][6][7]
Method Validation: A Trustworthy Framework
To ensure that an analytical procedure is fit for its intended purpose, rigorous validation is mandatory. All protocols described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] A self-validating system is one where adherence to the protocol inherently meets predefined acceptance criteria for these parameters.
Table 1: Core Validation Parameters based on ICH Q2(R2)
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from matrix components, impurities, or degradation products. | Peak purity analysis; No interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To establish a direct proportional relationship between analyte concentration and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is demonstrated to have suitable accuracy, precision, and linearity.[11][12] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value.[8][12] | 98.0-102.0% recovery for drug substance assay.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits. |
Experimental Protocols
Overall Analytical Workflow
The general process for quantifying this compound involves sample preparation, the core analytical procedure (either HPLC or LC-MS/MS), and data analysis, culminating in a final report.
Caption: General workflow for sample analysis.
Protocol 1: HPLC with Pre-column OPA Derivatization
This protocol is a cost-effective and sensitive method suitable for quality control and research labs equipped with standard HPLC-fluorescence detectors.
Rationale: The OPA derivatization reaction is rapid and forms a stable, highly fluorescent product at room temperature, allowing for sensitive detection without complex heating or incubation steps.[4] Borate buffer is used to maintain the alkaline pH required for the reaction.[3]
Workflow for HPLC with Pre-column Derivatization:
Caption: HPLC pre-column derivatization workflow.
A. Reagents and Materials
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol or N-acetyl-cysteine (NAC)[4]
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
B. Solutions Preparation
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: Acetonitrile.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with concentrated Sodium Hydroxide, and dilute to final volume.
-
OPA Derivatization Reagent: Dissolve OPA in methanol, then add 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in water.
-
Working Standards: Prepare a series of dilutions from the stock solution in water to cover the desired calibration range (e.g., 1-100 µg/mL).
C. Derivatization Protocol
-
To a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of 0.4 M Borate Buffer (pH 9.5).
-
Add 100 µL of OPA Derivatization Reagent.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
D. HPLC-Fluorescence Conditions
Table 2: HPLC-FLD Operating Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) |
| Gradient | 0-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-25 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
E. Data Analysis
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of the analyte in unknown samples using the regression equation.
Protocol 2: LC-MS/MS for Direct Quantification
This method is ideal for complex matrices (e.g., plasma, tissue extracts) or when very low detection limits are required. It offers superior specificity and eliminates the derivatization step.[5][13]
Rationale: The selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the analyte even in the presence of co-eluting matrix components. This eliminates the need for derivatization and often simplifies sample cleanup.[6]
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS sample preparation and analysis workflow.
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Appropriate LC column for polar compounds (e.g., HILIC or a polar-endcapped C18)[14]
B. Sample Preparation
-
Standard Preparation: Prepare stock and working standards in a solvent compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
-
Sample Cleanup (for biological matrices):
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and collect the supernatant.
-
Solid Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge for more thorough cleanup if required.
-
C. LC-MS/MS Conditions
Table 3: LC-MS/MS Operating Parameters
| Parameter | Condition |
| LC Column | HILIC (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or shallow gradient (e.g., 95% B for 5 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Determine experimentally: Precursor Ion [M+H]⁺ → Product Ion |
| Collision Energy | Optimize experimentally for the specific instrument |
Note: The exact m/z for the precursor and product ions must be determined by infusing a standard solution of 1-Aminocyclopropane-1-carboxamide into the mass spectrometer. For the free base (C₄H₈N₂O, MW ≈ 100.12 g/mol )[15], the precursor ion [M+H]⁺ would be approximately m/z 101.1.
D. Data Analysis
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentration of unknown samples.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. qbdgroup.com [qbdgroup.com]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) by LC-MS/MS: A Detailed Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of 1-Aminocyclopropane-1-carboxylic acid (ACC) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As the immediate biosynthetic precursor to ethylene in plants and a modulator of NMDA receptors in neurobiology, accurate measurement of ACC in diverse biological matrices is of significant interest.[1][2][3] This guide details every critical step, from sample preparation and chromatographic separation to mass spectrometric detection, offering field-proven insights into the rationale behind key experimental choices to ensure data integrity and reproducibility.
Note on Nomenclature: The topic specifies "1-Aminocyclopropane-1-carboxamide hydrochloride." However, the vast majority of scientific literature and analytical methods focus on "1-Aminocyclopropane-1-carboxylic acid" (ACC), often used in its hydrochloride salt form (CAS 68781-13-5) for stability and solubility.[4] This protocol is optimized for ACC, the biologically relevant carboxylic acid.
Principle and Strategy
The quantification of 1-Aminocyclopropane-1-carboxylic acid, a small and highly polar zwitterionic molecule, presents a unique analytical challenge. Its limited retention on conventional reversed-phase (RP) liquid chromatography columns often leads to elution in or near the solvent front, where matrix interference is most pronounced.[5][6]
This method overcomes these challenges by employing a robust analytical strategy:
-
Optimized Sample Preparation: A streamlined protein precipitation (PPT) protocol is detailed for biological fluids, effectively removing high-molecular-weight interferences. For more complex matrices like plant tissue, guidance on homogenization and extraction is provided.
-
Specialized Chromatography: To achieve adequate retention and separation from interfering species, this protocol utilizes ion-pair reversed-phase chromatography. The addition of an ion-pairing reagent, nonafluoropentanoic acid (NFPA), dynamically modifies the stationary phase to retain the polar ACC analyte.[5][6]
-
High-Sensitivity Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, the instrument can precisely quantify ACC even at trace levels in complex samples.
The overall workflow is designed to be both efficient and self-validating, incorporating an internal standard to account for variations in sample preparation and instrument response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gas chromatography method for 1-aminocyclopropane-1-carboxylic acid analysis.
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
Introduction: The Significance of ACC in Plant Biology
1-aminocyclopropane-1-carboxylic acid (ACC) is a pivotal, non-proteinogenic amino acid that serves as the direct precursor to ethylene, a key gaseous phytohormone.[1][2][3] Ethylene regulates a vast array of physiological processes in plants, from seed germination and root growth to fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[1][4] Consequently, the accurate quantification of endogenous ACC levels in plant tissues is critically important for researchers in plant science, agriculture, and drug development to understand and manipulate these essential processes.
However, the analysis of ACC presents significant challenges due to its low volatility, high polarity, and typically low concentrations in biological matrices.[1][5] Direct analysis by gas chromatography (GC) is not feasible. Therefore, a chemical modification step, known as derivatization, is required to convert ACC into a volatile and thermally stable compound suitable for GC separation and subsequent detection by mass spectrometry (MS).[5][6][7]
This application note provides a comprehensive, field-proven protocol for the extraction, purification, derivatization, and quantification of ACC from plant tissues using a robust GC-MS method. We detail a method based on derivatization with methyl chloroformate (MCF), which is recognized for its rapid and high-throughput capabilities.[6]
Principle of the Method
The analytical workflow is a multi-step process designed to isolate ACC from a complex plant matrix, render it suitable for GC analysis, and accurately quantify it. The core of this method lies in the derivatization of the polar amino and carboxylic acid functional groups of ACC to form a less polar, more volatile derivative.
The process can be summarized in four key stages:
-
Extraction: ACC is extracted from homogenized plant tissue using a solvent system. An isotopically labeled internal standard, such as [²H₄]ACC, is added at the start to account for analyte loss during sample preparation and for accurate quantification.[1]
-
Purification: The crude extract is subjected to Solid-Phase Extraction (SPE) to remove interfering compounds like sugars, lipids, and pigments that could compromise the derivatization reaction or the GC-MS analysis.[1][5]
-
Derivatization: The purified extract containing ACC is derivatized with methyl chloroformate (MCF). MCF reacts with both the amino group (forming a carbamate) and the carboxyl group (forming an ester), significantly increasing the volatility of the ACC molecule.[6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer then detects and identifies the ACC derivative, allowing for precise quantification against the internal standard.[4]
Experimental Workflow Diagram
Caption: Overall workflow for ACC quantification from plant tissue.
Detailed Protocols
PART 1: Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | Gas Chromatograph | Coupled to a Mass Spectrometer (GC-MS) |
| Centrifuge | Refrigerated, capable of >10,000 x g | |
| Sample Concentrator | Nitrogen evaporator or vacuum centrifuge | |
| Homogenizer | Mortar and pestle, or bead beater | |
| Vortex Mixer | Standard laboratory model | |
| pH Meter | Calibrated | |
| Chemicals & Reagents | ACC Standard | 1-aminocyclopropane-1-carboxylic acid (≥98%) |
| Internal Standard | [2,2,3,3-²H₄]ACC ([²H₄]ACC) | |
| Derivatization Agent | Methyl Chloroformate (MCF) | |
| Solvents (HPLC/GC Grade) | Methanol, Chloroform, Pyridine, Water | |
| Extraction Buffer | e.g., 80% Methanol | |
| Other | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | |
| Consumables | GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| SPE Cartridges | Strong Cation Exchange (SCX) type | |
| Vials | 2 mL GC vials with inserts, 15 mL centrifuge tubes | |
| Syringes & Filters | GC autosampler syringes, syringe filters (0.22 µm) |
PART 2: Sample Extraction and Purification
This protocol is optimized for approximately 100-200 mg of fresh plant tissue.
-
Sample Collection & Homogenization:
-
Weigh 100-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.[8]
-
Transfer the frozen tissue to a pre-chilled mortar and pestle. Add liquid nitrogen and grind to a fine powder.
-
Transfer the frozen powder to a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 5 mL of ice-cold 80% methanol.
-
Add a known amount of the internal standard ([²H₄]ACC) to each sample for accurate quantification. A final concentration of ~10-20 ng/mL is a good starting point.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for at least 4 hours (or overnight) to ensure complete extraction.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Loading: Dilute the supernatant from step 2 with water to reduce the methanol concentration to <10%. Adjust the pH to ~3.0 with HCl. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferents. Follow with a 5 mL wash of methanol to remove further non-polar interferents.
-
Elution: Elute the bound ACC from the cartridge using 5 mL of 5 M ammonium hydroxide into a clean collection tube.
-
Drying: Evaporate the eluate to complete dryness using a nitrogen evaporator or vacuum centrifuge. The dried residue contains the purified ACC.
-
PART 3: Derivatization with Methyl Chloroformate (MCF)
This procedure must be performed in a well-ventilated fume hood as MCF is toxic and corrosive.
-
Reconstitution: Reconstitute the dried extract from the SPE step in 100 µL of a methanol/water (4:1 v/v) solution.
-
Buffering: Add 32 µL of pyridine to the reconstituted sample. Pyridine acts as a catalyst and scavenges the HCl produced during the reaction.
-
Reaction Initiation: Add 8 µL of methyl chloroformate (MCF) and vortex immediately for 30 seconds. An exothermic reaction will occur.
-
Extraction of Derivative:
-
Add 100 µL of chloroform to partition the derivatized ACC into the organic phase.
-
Add 400 µL of sodium bicarbonate solution (50 mM) to neutralize excess MCF and pyridine.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Collection: Carefully transfer the lower organic (chloroform) layer containing the derivatized ACC to a GC vial with a micro-insert. The sample is now ready for GC-MS analysis.[6]
ACC Derivatization Reaction
Caption: Reaction of ACC with methyl chloroformate (MCF).
PART 4: GC-MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 70°C, hold for 2 min | Allows for solvent focusing on the column head. |
| Ramp 1 | 15°C/min to 180°C | Separates early eluting compounds. |
| Ramp 2 | 25°C/min to 300°C | Elutes the ACC derivative and cleans the column. |
| Final Hold | Hold at 300°C for 5 min | Ensures all compounds are eluted before the next run. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique. |
| Ion Source Temp. | 230°C | Standard temperature for EI source. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
| SIM Ions (m/z) | Target Ion (Quantifier) | Qualifier Ions |
| Derivatized ACC | 159 (M⁺) | 88, 100 |
| Derivatized [²H₄]ACC | 163 (M⁺) | 92, 104 |
Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by derivatizing known concentrations of ACC standard solution alongside the unknown samples.
-
Ratio Calculation: For each standard and sample, calculate the peak area ratio of the quantifier ion for ACC (m/z 159) to the quantifier ion for the internal standard [²H₄]ACC (m/z 163).
-
Linear Regression: Plot the peak area ratio against the known concentration of each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[9]
-
Concentration Calculation: Use the peak area ratio from the unknown sample and the regression equation to calculate the concentration of ACC in the analyzed solution.
-
Final Calculation: Adjust the calculated concentration to account for the initial fresh weight of the plant tissue and any dilution factors used during sample preparation to report the final concentration, typically in ng/g or pmol/g of fresh weight.
Conclusion
This application note provides a detailed and reliable GC-MS method for the quantification of 1-aminocyclopropane-1-carboxylic acid in plant tissues. The protocol emphasizes the critical steps of sample cleanup via SPE and chemical derivatization with methyl chloroformate to overcome the analytical challenges associated with ACC. By employing an isotopically labeled internal standard and operating the mass spectrometer in SIM mode, this method offers the high sensitivity, selectivity, and accuracy required for advanced research in plant physiology and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 5. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. protocols.io [protocols.io]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Gene Expression Analysis in Plants using 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl)
<
Introduction: Unraveling Ethylene-Mediated Gene Regulation
Ethylene, a simple gaseous phytohormone, is a master regulator of a vast array of physiological processes in plants, including growth, development, fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][2] Understanding the intricate molecular mechanisms governed by ethylene is paramount for advancements in crop improvement and drug development. The direct application of ethylene gas in controlled laboratory settings presents significant logistical challenges. Therefore, researchers often turn to its immediate precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), to reliably induce ethylene biosynthesis and study its downstream effects.[2][3][4] 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) is a stable, water-soluble salt of ACC that is readily taken up by plant tissues and converted to ethylene, making it an indispensable tool for investigating ethylene-responsive gene expression.[4]
This guide provides a comprehensive overview of the principles and protocols for utilizing ACC-HCl in plant gene expression analysis. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the genetic networks regulated by ethylene.
Scientific Foundation: The Ethylene Biosynthesis and Signaling Pathway
The journey from a chemical precursor to a physiological response is a tightly regulated process. In plants, the biosynthesis of ethylene begins with the amino acid L-methionine, which is converted to S-adenosylmethionine (SAM).[5][6] The committed and often rate-limiting step is the conversion of SAM to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS).[5][7] ACC is then oxidized by ACC oxidase (ACO) to produce ethylene.[1][4]
The Central Role of ACC: Exogenous application of ACC-HCl effectively bypasses the regulatory control of ACS, leading to a surge in ACC levels within the plant cells.[4] This abundance of substrate for ACO results in a controlled and inducible burst of ethylene production, allowing for the synchronous activation of ethylene signaling pathways.
Ethylene Signaling Cascade: The perception of ethylene occurs at receptor proteins located in the endoplasmic reticulum membrane.[5] In the absence of ethylene, these receptors activate a protein kinase called CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which in turn represses the downstream signaling component ETHYLENE-INSENSITIVE 2 (EIN2).[5][8] When ethylene binds to its receptors, CTR1 is inactivated, relieving the repression of EIN2.[1] The C-terminal portion of EIN2 is then cleaved and translocates to the nucleus, where it stabilizes key transcription factors, such as ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1).[1] These transcription factors then bind to the promoter regions of ethylene-responsive genes, initiating a transcriptional cascade that orchestrates the plant's physiological response.
It is also important to note that a growing body of evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene, adding another layer of complexity to its biological role.[4][5][6][7][9]
Visualization of the Ethylene Signaling Pathway:
Caption: Ethylene Biosynthesis and Signaling Pathway.
Experimental Protocols: A Step-by-Step Guide
PART 1: Preparation of ACC-HCl Stock and Working Solutions
Rationale: Accurate and consistent solution preparation is the cornerstone of reproducible results. ACC-HCl is stable as a solid but should be prepared fresh as a stock solution and diluted to the final working concentration just before use to minimize degradation.
Materials:
-
This compound (ACC-HCl) powder
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm filter)
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Calculate the required mass of ACC-HCl for a high-concentration stock solution (e.g., 100 mM). The molecular weight of ACC-HCl is 137.57 g/mol .
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolve the ACC-HCl powder in a small volume of sterile, deionized water in a sterile conical tube.
-
Adjust the final volume with sterile, deionized water to achieve the desired stock concentration.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile conical tube.
-
Store the stock solution at -20°C for long-term storage (up to several months) or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
-
Prepare the working solution by diluting the stock solution with the appropriate sterile liquid medium (e.g., water, liquid growth medium) to the final desired concentration immediately before application. Common working concentrations for gene expression studies range from 1 µM to 100 µM, but the optimal concentration should be determined empirically for the specific plant species and experimental system.[10]
PART 2: Plant Treatment with ACC-HCl
Rationale: The method of ACC-HCl application will depend on the plant species, developmental stage, and the specific research question. The goal is to ensure uniform and efficient uptake of the compound by the target tissues.
Method 1: Seedling Treatment in Liquid Culture (e.g., Arabidopsis thaliana)
-
Grow seedlings under sterile conditions on solid or in liquid growth medium to the desired developmental stage.
-
Prepare the ACC-HCl working solution in the same liquid growth medium.
-
Transfer the seedlings to a new sterile petri dish or multi-well plate containing the ACC-HCl working solution. Ensure the roots are fully submerged.
-
Incubate the seedlings for the desired treatment duration. Time-course experiments (e.g., 0, 1, 3, 6, 12, 24 hours) are highly recommended to capture both early and late gene expression responses.
-
Harvest the tissue of interest (e.g., whole seedlings, roots, shoots) at each time point, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
Method 2: Soil-Grown Plant Treatment (e.g., Tomato, Maize)
-
Grow plants in soil to the desired developmental stage.
-
Prepare the ACC-HCl working solution in sterile water.
-
Apply the solution to the soil around the base of the plant (soil drench) or as a foliar spray. For soil drench, ensure the solution thoroughly saturates the root zone. For foliar spray, include a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
-
Harvest the target tissue at the desired time points, flash-freeze in liquid nitrogen, and store at -80°C.
PART 3: Downstream Gene Expression Analysis
Workflow for Gene Expression Analysis:
Caption: Workflow for Gene Expression Analysis.
A. RNA Extraction and Quality Control
High-quality, intact RNA is essential for reliable gene expression analysis.[11][12]
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a reputable commercial kit or a standard protocol (e.g., Trizol-based method), following the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Quantity and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Analyze the RNA on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to check for distinct ribosomal RNA (rRNA) bands and the absence of degradation.
-
B. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique for quantifying the expression of specific target genes.[13][14][15]
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Design and validate primers for your target genes and at least two stable reference (housekeeping) genes.
-
Perform qRT-PCR using a SYBR Green or probe-based master mix on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of your target genes, normalized to the reference genes.
C. RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[16][17][18][19][20]
-
Prepare RNA-Seq libraries from the high-quality total RNA. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Analyze the sequencing data. This is a multi-step bioinformatic process that includes:
-
Quality control of the raw sequencing reads.
-
Alignment of the reads to a reference genome.
-
Quantification of gene expression levels.
-
Differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated in response to ACC-HCl treatment.
-
Data Interpretation and Technical Insights
Expected Outcomes: Treatment with ACC-HCl is expected to induce the expression of known ethylene-responsive genes. These can serve as positive controls for your experiment. Examples in Arabidopsis include ERF1 (ETHYLENE RESPONSE FACTOR 1) and PDF1.2 (PLANT DEFENSIN 1.2).[21][22]
Troubleshooting:
| Issue | Possible Cause | Solution |
| No induction of ethylene-responsive genes | Ineffective ACC-HCl treatment (concentration too low, duration too short). | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Degraded ACC-HCl solution. | Prepare fresh ACC-HCl solutions for each experiment. | |
| Poor RNA quality. | Re-extract RNA, ensuring proper handling to prevent degradation. | |
| High variability between biological replicates | Inconsistent treatment application. | Ensure uniform application of ACC-HCl to all plants. |
| Heterogeneous plant material. | Use plants of the same age and developmental stage, grown under identical conditions. | |
| Pipetting errors during qRT-PCR setup. | Use calibrated pipettes and follow best practices for PCR setup. |
Conclusion
This compound is a powerful and reliable tool for inducing ethylene production and studying the resulting changes in plant gene expression. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively dissect the complex gene regulatory networks governed by this crucial plant hormone. The insights gained from such studies are vital for developing strategies to enhance crop resilience, improve agricultural productivity, and explore novel applications in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA-Seq Analysis of the Arabidopsis Transcriptome in Pluripotent Calli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. Identification of Arabidopsis Ethylene-Responsive Element Binding Factors with Distinct Induction Kinetics after Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) for Enhanced Stress Resistance in Maize
Introduction: The Role of Ethylene in Plant Stress and the Utility of ACC-HCl
The phytohormone ethylene is a critical regulator of plant growth, development, and response to environmental challenges.[1] Under abiotic and biotic stress conditions such as drought, salinity, or pathogen attack, plants often produce a burst of "stress ethylene".[2] While this response can be adaptive in the short term, prolonged or excessive ethylene production can lead to detrimental effects, including premature senescence, growth inhibition, and yield loss.[2][3]
The direct application of ethylene gas in research is often impractical due to its volatile nature. 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) is the immediate, water-soluble precursor to ethylene in the plant's natural biosynthetic pathway.[4][5] When applied exogenously, ACC is readily taken up by the plant and converted to ethylene by the enzyme ACC oxidase (ACO).[6][7][8] This makes ACC-HCl an invaluable and precise tool for researchers to simulate and study the effects of increased ethylene production on plant physiology, particularly in the context of stress resistance. By modulating ethylene levels, scientists can dissect its signaling pathways and identify genetic or physiological traits associated with enhanced tolerance in crops like maize (Zea mays L.).[8][9][10]
Recent studies have highlighted the complex role of ethylene in maize. Modulating its biosynthesis pathway has been shown to significantly increase grain yield under drought stress, primarily by reducing the anthesis-silking interval and increasing kernel number.[3][11] Applying ACC can therefore be a powerful strategy to prime maize plants, triggering defense mechanisms and enhancing resilience to subsequent stress events.[12][13] It is also important to note that emerging research suggests ACC may have signaling roles independent of its conversion to ethylene, adding another layer of complexity and research potential.[5][14][15]
Mechanism of Action: The Ethylene Biosynthesis Pathway
Understanding the biochemical cascade that leads to ethylene production is fundamental to designing effective experiments with ACC-HCl. The pathway is a tightly regulated, three-step process.
-
Methionine to SAM: The process begins with the amino acid methionine. It is converted into S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase.[7]
-
SAM to ACC: This is the rate-limiting step in the pathway under most conditions.[3][11] The enzyme ACC synthase (ACS) catalyzes the conversion of SAM into 1-aminocyclopropane-1-carboxylic acid (ACC).[7] Stress conditions often lead to the upregulation of ACS genes, increasing the pool of ACC available for ethylene production.[7][16]
-
ACC to Ethylene: In the final, oxygen-dependent step, ACC oxidase (ACO) converts ACC into ethylene, carbon dioxide, and cyanide.[6][7]
By supplying ACC-HCl directly, researchers effectively bypass the rate-limiting ACS step, leading to a controlled and predictable increase in ethylene synthesis.
Caption: Ethylene biosynthesis pathway and the role of exogenous ACC-HCl.
Experimental Design Considerations
The success of any study using ACC-HCl hinges on careful planning. The following parameters must be optimized based on the specific research question, maize genotype, and stress type.
| Parameter | Key Considerations & Starting Ranges | Rationale |
| Maize Genotype | Use genotypes with known differences in stress tolerance if available. Publicly available lines like B73 are common standards.[17] | Different genotypes can have varying sensitivities to ethylene and the applied stress, influencing the outcome. |
| Growth Stage | Vegetative stages (V3-V6) are common for studying physiological and biochemical responses. The flowering stage is critical for yield-related stress studies.[3] | Plant sensitivity to both ethylene and stress changes throughout its lifecycle. Early stages are ideal for observing foundational changes, while flowering is critical for agronomic traits. |
| ACC-HCl Concentration | 10 µM to 1 mM. A dose-response curve is highly recommended. Start with 50-100 µM for foliar spray. | Too low a concentration may not elicit a response, while too high a concentration can be phytotoxic, causing excessive senescence and growth inhibition. |
| Application Method | Foliar Spray: Good for systemic responses.[18] Soil Drench: Targets root physiology and uptake.[19] Seed Priming: For germination and early seedling studies. | The method determines which tissues are primarily exposed. Foliar spray is most common for whole-plant abiotic stress studies. Always include a surfactant (e.g., 0.01-0.05% Tween-20) in foliar sprays for even coverage. |
| Control Groups | Absolutely essential. At a minimum: (1) Well-watered Control, (2) Stress Only, (3) ACC-HCl Only, (4) ACC-HCl + Stress. | This setup allows for the dissection of effects caused by the stress, the chemical, and their interaction, ensuring that observed results are not artifacts. |
| Stress Type & Intensity | Drought: Withhold water until soil water potential reaches a predetermined level (e.g., -1.5 MPa) or soil moisture drops to 30-40% of field capacity. Salinity: Irrigate with NaCl solution (e.g., 100-200 mM). | The type and severity of stress must be consistent and reproducible. The intensity should be sufficient to cause a measurable response but not so severe that it causes rapid plant death. |
Detailed Protocol: Assessing ACC-HCl Mediated Drought Tolerance in Maize
This protocol provides a comprehensive workflow for a representative experiment investigating the effect of ACC-HCl pre-treatment on maize performance under drought stress.
Part A: Plant Growth and Treatment Application
-
Seed Germination: Germinate maize seeds (e.g., genotype B73) in trays with germination paper or directly in small pots with a sterile potting mix.
-
Transplanting: At the V2 stage (two visible leaf collars), transplant uniform seedlings into larger pots (e.g., 4-liter) filled with a standardized soil mix (e.g., 3:1 peat moss to sand).[17]
-
Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with a 16/8h light/dark cycle, ~28°C/22°C day/night temperature, and adequate watering.
-
ACC-HCl Application (at V4 Stage):
-
Prepare a 100 µM ACC-HCl stock solution in deionized water.
-
Add a surfactant (e.g., Tween-20) to a final concentration of 0.02% (v/v).
-
Divide plants into four groups as per the experimental design (Control, Drought Only, ACC Only, ACC+Drought).
-
For the "ACC Only" and "ACC+Drought" groups, apply the ACC-HCl solution as a foliar spray until leaves are thoroughly wet (run-off).[20]
-
Spray the "Control" and "Drought Only" groups with the same solution lacking ACC-HCl (i.e., water + surfactant) as a mock treatment.
-
-
Drought Stress Induction (48 hours post-application):
-
Water all groups to field capacity.
-
For the "Drought Only" and "ACC+Drought" groups, completely withhold watering.
-
Maintain regular watering for the "Control" and "ACC Only" groups.
-
Monitor soil moisture content daily using a soil moisture probe to ensure consistent stress levels.
-
Part B: Data Collection and Analysis
After a predetermined stress period (e.g., 7-10 days, or when clear stress symptoms appear in the "Drought Only" group), collect samples for analysis.
Caption: General experimental workflow for a maize drought stress study.
1. Physiological Measurements: These provide a whole-plant perspective on water status and photosynthetic health.
| Parameter | Method | Expected Result Under Stress |
| Relative Water Content (RWC) | RWC (%) = [(Fresh Wt - Dry Wt) / (Turgid Wt - Dry Wt)] x 100 | Decrease |
| Chlorophyll Content | SPAD meter reading or spectrophotometric analysis of acetone extracts. | Decrease |
| Stomatal Conductance | Measured using a leaf porometer. | Decrease |
| Membrane Stability Index (MSI) | Measure electrolyte leakage from leaf discs in a conductivity meter. | Decrease (higher leakage) |
2. Biochemical Assays: These assays probe the cellular and metabolic responses to oxidative stress.
| Parameter | Method | Expected Result Under Stress |
| Proline Content | Spectrophotometric assay using ninhydrin reagent. | Increase |
| Malondialdehyde (MDA) Content | Thiobarbituric acid reactive substances (TBARS) assay; indicates lipid peroxidation.[21][22] | Increase |
| Antioxidant Enzyme Activity | Spectrophotometric assays for Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX).[21] | Increase (initially as a defense) |
| Hydrogen Peroxide (H₂O₂) | Assay using potassium iodide; measures reactive oxygen species (ROS) accumulation.[22] | Increase |
Data Interpretation and Expected Outcomes
A successful experiment will demonstrate that pre-treatment with ACC-HCl enhances maize's ability to tolerate drought.
-
Hypothesis: Maize plants in the "ACC + Drought" group will exhibit improved physiological and biochemical parameters compared to the "Drought Only" group.
-
Expected Results: Compared to the "Drought Only" plants, the "ACC + Drought" plants should show:
This outcome suggests that a controlled increase in ethylene synthesis prior to stress can "prime" the plant's defense systems, leading to enhanced tolerance.
Caption: Hypothesized signaling cascade for ACC-induced stress tolerance.
References
- 1. Diverse roles of ethylene in maize growth and development, and its importance in shaping plant architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ACC deaminase producing bacteria for abiotic stress management and sustainable agriculture production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transgenic alteration of ethylene biosynthesis increases grain yield in maize under field drought-stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imgsvr.edgereg.net:443 [imgsvr.edgereg.net:443]
- 10. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]
- 11. Researchers Alter Ethylene Production in Corn to Combat Drought Stress- Crop Biotech Update (May 21, 2014) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 15. The ethylene precursor ACC affects early vegetative development independently of ethylene signaling [biblio.ugent.be]
- 16. researchgate.net [researchgate.net]
- 17. Corn Protocol | Jeanette Goldfarb Plant Growth Facility | Washington University in St. Louis [sites.wustl.edu]
- 18. researchgate.net [researchgate.net]
- 19. Application strategies in maize production | Yara Nederland [yara.nl]
- 20. How to Apply Liquid Fertilizer on Maize [syfert.net]
- 21. scispace.com [scispace.com]
- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Troubleshooting inconsistent results in ethylene evolution assays
Welcome to the technical support center for ethylene evolution assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring ethylene production in biological systems. Inconsistent results can be a significant source of frustration, leading to delays and questionable data. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot specific issues, ensuring the accuracy and reproducibility of your experiments.
The Principle of Ethylene Measurement
Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes and stress responses, from fruit ripening to senescence.[1][2] Its biosynthesis is a well-defined pathway, known as the Yang Cycle, where the amino acid methionine is converted to S-adenosyl-L-methionine (SAM), then to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and finally to ethylene by ACC oxidase (ACO).[1][3] The activity of ACS is typically the rate-limiting step in this process.[4]
Measuring the ethylene produced by a biological sample—be it plant tissue, cell culture, or a purified enzyme—is a critical technique. The most common method involves enclosing the sample in a gas-tight container, allowing ethylene to accumulate in the "headspace," and then injecting a sample of this headspace gas into a gas chromatograph (GC) for quantification.[5][6][7] This guide focuses primarily on troubleshooting GC-based methods, which are the gold standard for sensitivity and specificity.[8]
Troubleshooting Guide: Inconsistent Results
This section addresses common problems encountered during ethylene evolution assays. Each question is followed by an explanation of potential causes and a step-by-step protocol for resolution.
Section 1: Gas Chromatography (GC) & Instrumentation Issues
Q1: Why is my GC baseline noisy, drifting, or showing spikes?
An unstable baseline is a classic GC problem that directly impacts the limit of detection and the accuracy of peak integration.
Causality:
-
Contamination: Residues in the injector, column, or detector can slowly bleed out, causing a rising or drifting baseline. This is common after analyzing "dirty" samples.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, leading to a rising baseline, particularly during temperature programming.[9]
-
Detector Instability: For a Flame Ionization Detector (FID), issues with gas flows (Hydrogen, Air), ignition, or contamination can cause noise and spikes.
-
Carrier Gas Impurities: Contaminants (like moisture or hydrocarbons) in the carrier gas or leaks in the gas lines can introduce noise.
Troubleshooting Protocol:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas regulator to the GC detector. Pay close attention to the septum nut on the injector.
-
Condition the Column: Disconnect the column from the detector. Set the oven temperature to 20-30°C above your maximum operating temperature (but below the column's maximum limit) and let the carrier gas flow for several hours or overnight to "bake out" contaminants.[9]
-
Clean the Injector and Detector: Follow the manufacturer's instructions to clean the injector liner and the FID jet. A contaminated liner is a very common source of baseline issues.[10]
-
Verify Gas Purity: Ensure you are using high-purity carrier gas (Helium, Hydrogen, or Nitrogen) and that an indicating oxygen/moisture trap is installed and has not expired.
Q2: My ethylene peaks are tailing or fronting. What does this mean?
Peak shape is a primary indicator of chromatographic health. Tailing peaks (asymmetrical with a drawn-out tail) or fronting peaks (asymmetrical with a sloping front) compromise resolution and integration accuracy.
Causality:
-
Tailing Peaks:
-
Active Sites: Exposed silica or contaminants in the injector liner or column can interact with the analyte, slowing its passage.[10]
-
Column Contamination: Non-volatile residues at the head of the column can cause band broadening and tailing.
-
Low Temperature: If the injector or column temperature is too low, it can lead to poor sample volatilization and interaction with the stationary phase.[8][10]
-
-
Fronting Peaks:
Troubleshooting Protocol:
-
Check for Column Overload: Reduce the injection volume by half or dilute your sample. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Deactivate the System: If tailing persists, you may have active sites. Replace the injector liner with a new, deactivated one. If the problem continues, you can try trimming the first 10-20 cm from the front of the column to remove non-volatile contaminants.
-
Optimize Temperatures: Ensure your injector temperature is high enough to flash-volatilize the sample. For ethylene, an injector temperature of 100-150°C is typical. The oven temperature should be optimized for good separation.[11]
Q3: My retention times are shifting between runs. Why?
Consistent retention times are critical for peak identification. If the time it takes for ethylene to travel through the column changes, it indicates a change in the system's conditions.
Causality:
-
Changes in Flow Rate: The most common cause. This can be due to a leak, a faulty gas regulator, or an incorrect setting in the GC software.
-
Temperature Fluctuations: An unstable column oven temperature will directly affect retention time.[8]
-
Column Degradation: Over time, the stationary phase can degrade, altering its retention characteristics.
Troubleshooting Protocol:
-
Verify Flow Rate: Use a digital flow meter to measure the actual flow rate at the detector outlet and compare it to the method's setpoint.
-
Check for Leaks: A leak will cause the column head pressure to drop, reducing the flow rate and increasing retention times. Re-check all fittings.
-
Monitor Oven Temperature: Ensure the oven is reaching and holding the setpoint temperature accurately.
Section 2: Sample Preparation & Assay Conditions
Q4: Why do my "no-sample" controls show significant ethylene peaks?
High background ethylene is a common and serious issue that can mask low-level biological signals.
Causality:
-
Contaminated Vials/Septa: Vials and septa can absorb ambient ethylene from the lab environment or be contaminated during manufacturing.[12]
-
Ambient Air Contamination: The air in the lab can contain ethylene from various sources, including ripening fruit, stressed plants, or engine exhaust from outside.[12] If vials are not sealed properly or if the syringe is contaminated, this ambient ethylene can be injected.
-
Reagent Contamination: In in vitro assays (like ACC oxidase assays), buffer components can sometimes be a source of contamination. Ethephon, a chemical that breaks down to release ethylene, is widely used in agriculture and can be a source of contamination in labs.[13]
Troubleshooting Protocol:
-
Bake Vials and Septa: Before use, bake glass vials at 120°C for at least 4 hours. Heat septa at 60-80°C under vacuum.
-
Purge Vials: Before sealing, flush vials with hydrocarbon-free air or nitrogen to remove any ambient ethylene.
-
Run Blanks: Always run "blank" injections (injecting only the carrier gas or clean air) and "empty vial" controls (a sealed vial with no sample that has undergone the same incubation). This helps isolate the source of contamination.
-
Use a Clean Syringe: Dedicate a syringe for ethylene analysis and clean it thoroughly between injections by purging with clean air or nitrogen.
Q5: My replicate measurements have high variability. What are the likely causes?
Poor reproducibility among replicates undermines the statistical significance of your results.
Causality:
-
Inconsistent Sample Mass/Volume: Biological ethylene production is typically normalized to sample weight or volume. Small inconsistencies in sample size can lead to large variations in the final calculated rate.
-
Leaks in Incubation Vials: A slow leak in one vial but not another is a major source of variability. The vial with the leak will show an artificially low ethylene concentration.
-
Temperature Gradients: If samples are not incubated in a controlled-temperature water bath or incubator, temperature differences between vials can lead to different rates of enzymatic activity and ethylene production.
-
Inconsistent Incubation Time: The exact time between sealing the vial and taking the headspace sample must be identical for all replicates.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for high replicate variability.
Q6: Why are my ethylene production rates extremely low or zero?
While zero ethylene can be a valid biological result, it can also indicate a technical failure in the assay.
Causality:
-
Inactive Sample: The tissue may be dead, senescent, or not in a physiological state to produce ethylene. For in vitro assays, the purified enzyme may have lost activity.
-
Incorrect Assay Conditions (in vitro): The ACC oxidase enzyme requires specific co-factors to function, including Fe(II), ascorbate, and bicarbonate (CO₂).[14][15] An improperly prepared assay buffer will result in no activity.
-
Inhibitors: The presence of ethylene biosynthesis inhibitors (e.g., AVG, AOA) or action inhibitors (e.g., 1-MCP, STS) will block the process.[16]
-
GC Sensitivity: The amount of ethylene produced may be below the detection limit of your instrument. Detection limits for a standard GC-FID are typically in the 10-100 nL/L (ppb) range.[5][8]
Troubleshooting Protocol:
-
Run a Positive Control:
-
For Tissue: Use a known ethylene-producing tissue (e.g., ripening tomato or apple slice) to confirm the entire system (vial, incubation, GC) is working.
-
For in vitro Assays: Run a reaction with a previously validated batch of enzyme or a new, commercially sourced enzyme.
-
-
Check in vitro Assay Buffer: Prepare the assay buffer fresh, paying close attention to the concentrations of ascorbate, FeSO₄, and NaHCO₃.[14][17] Ascorbate is particularly prone to oxidation and should be added just before starting the reaction.
-
Increase Incubation Time: To increase the final concentration in the headspace, try doubling the incubation time. Be aware, however, that prolonged incubation can lead to oxygen depletion or CO₂ accumulation, which can create other artifacts.
-
Consider Pre-concentration: For extremely low-level samples, specialized techniques involving trapping ethylene on an adsorbent material followed by thermal desorption into the GC can be used to increase sensitivity.[7][18]
Detailed Protocols
Protocol 1: General Workflow for Headspace Ethylene Measurement
This protocol outlines the standard procedure for measuring ethylene produced by plant tissue.
Caption: Standard experimental workflow for ethylene measurement.
Protocol 2: Preparation of Ethylene Gas Standards
Accurate standards are essential for a reliable calibration curve.
-
Obtain a Certified Standard: Purchase a certified cylinder of ethylene in a balance gas (e.g., 10 ppm ethylene in nitrogen).
-
Primary Dilution: In a fume hood, use a gas-tight syringe to inject a known volume of the certified standard into a sealed, pre-evacuated, or nitrogen-flushed gas sampling bag of known volume to create a secondary standard (e.g., 1 ppm).[19]
-
Serial Dilutions: Use the secondary standard to perform serial dilutions. For example, inject 1 mL of the 1 ppm standard into a 10 mL sealed vial pre-filled with clean air to create a 100 ppb standard.
-
Generate Calibration Curve: Prepare a series of standards spanning the expected concentration range of your samples (e.g., 10, 50, 100, 500, 1000 ppb).
-
Inject and Analyze: Inject a fixed volume of each standard into the GC under the same conditions as your samples.
-
Plot the Curve: Plot the peak area versus the known concentration. The curve should be linear with an R² value > 0.99.[18]
Protocol 3: In Vitro ACC Oxidase (ACO) Activity Assay
This assay measures the activity of the ACO enzyme directly.
-
Prepare Assay Buffer: A typical buffer consists of 50 mM MOPS (pH 7.2), 10% glycerol, 30 mM ascorbic acid, 0.1 mM FeSO₄, and 30 mM NaHCO₃.[17] Prepare this buffer fresh, especially the ascorbate and FeSO₄ components.
-
Set up the Reaction: In a 5 mL GC vial on ice, add all reaction components except the enzyme and the substrate (ACC).
-
Initiate the Reaction: Add the enzyme extract (e.g., 50 µL) and the ACC substrate (to a final concentration of 1 mM).[14][17] Immediately seal the vial.
-
Incubate: Transfer the vial to a shaking water bath at 30°C for a defined period (e.g., 20-60 minutes).[14][20]
-
Stop the Reaction (Optional): The reaction can be stopped by injecting a quenching agent if necessary, but typically the headspace is sampled directly at the end of the incubation period.
-
Analyze Headspace: Sample 1 mL of the headspace and inject it into the GC for ethylene quantification.
| Component | Typical Final Concentration | Purpose |
| MOPS Buffer | 50 mM, pH 7.2 | Maintain stable pH |
| ACC | 1 mM | Substrate |
| Ascorbic Acid | 3-30 mM | Co-substrate/Reductant |
| Ferrous Sulfate (FeSO₄) | 20-100 µM | Fe(II) cofactor |
| Sodium Bicarbonate (NaHCO₃) | 20-150 mM | Activator (source of CO₂) |
| Dithiothreitol (DTT) | 0.1-1 mM | Reducing agent to protect enzyme |
Table 1: Common components for an in vitro ACC Oxidase assay.[14][17][20]
Frequently Asked Questions (FAQs)
Q: What is the best type of GC column for ethylene analysis? A: Porous layer open tubular (PLOT) columns are preferred. Alumina (Al₂O₃) or porous polymer (e.g., HP-PLOT Q) columns provide excellent separation of light hydrocarbons, including ethylene.[11] Packed columns with materials like Carboxen or Porapak are also widely used.[18]
Q: Can I use a detector other than an FID? A: Yes. While FID is the most common, Photoionization Detectors (PID) can offer even greater sensitivity for ethylene.[5][8] More advanced and expensive systems like laser-based photoacoustic detectors offer real-time measurement with very high sensitivity.[21] A Thermal Conductivity Detector (TCD) is generally not sensitive enough for biological samples unless concentrations are very high.[5][6]
Q: How long should I incubate my samples? A: This is empirical and depends on the ethylene production rate of your sample. The goal is to allow enough ethylene to accumulate to be well above the GC's detection limit, but not so long that oxygen levels drop or CO₂ levels rise significantly, which can inhibit or alter metabolism. Typical times range from 30 minutes to 24 hours. A time-course experiment is recommended to determine the linear range of production for your specific system.
Q: Does wounding the tissue during sample preparation affect the results? A: Absolutely. Wounding is a major trigger for ethylene biosynthesis.[1][4] Therefore, it is critical to handle tissue gently and consistently. The "wounding effect" should be considered part of the baseline if it's unavoidable, which is why a consistent preparation method across all samples and controls is paramount.
References
- 1. Ethylene (plant hormone) - Wikipedia [en.wikipedia.org]
- 2. Detecting ethylene, the fruit ripening hormone - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 3. portlandpress.com [portlandpress.com]
- 4. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. en.eeworld.com.cn [en.eeworld.com.cn]
- 11. iicbe.org [iicbe.org]
- 12. researchgate.net [researchgate.net]
- 13. Ethylene preparation and its application to physiological experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Note 65: Determination of Ethylene by Adsorbent Trapping and Thermal Desorption - Gas Chromatography [sisweb.com]
- 19. A Gas Chromatographic System for the Detection of Ethylene Gas Using Ambient Air as a Carrier Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring ethylene in postharvest biology research using the laser-based ETD-300 ethylene detector - PMC [pmc.ncbi.nlm.nih.gov]
1-Aminocyclopropane-1-carboxamide hydrochloride degradation pathways and storage conditions.
Technical Support Center: 1-Aminocyclopropane-1-carboxylic Acid Hydrochloride (ACC-HCl)
Welcome to the technical support resource for 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs): General Information & Handling
This section addresses foundational questions regarding the properties, storage, and safe handling of ACC-HCl.
Q1: What is 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) and what is its primary application?
1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the direct precursor to ethylene, a critical plant hormone.[1] Ethylene regulates a vast array of developmental processes, from seed germination to fruit ripening and senescence.[2] In research, ACC is widely used as a proxy for ethylene application because most plant tissues can readily convert it to ethylene via the enzyme ACC oxidase (ACO).[1] The hydrochloride salt (ACC-HCl) is a common, more stable, and water-soluble form used for preparing experimental solutions.
Q2: How should I store solid, powdered ACC-HCl?
Proper storage of the solid compound is crucial for maintaining its integrity. Key recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, Room Temperature | Prevents thermal decomposition.[3][4] |
| Atmosphere | Dry, Well-ventilated area | The compound is hygroscopic and sensitive to moisture.[5] Storage under an inert atmosphere like nitrogen is also recommended.[4] |
| Container | Tightly closed, original container | Protects from moisture and contamination.[3][4][6][7] |
| Incompatibilities | Away from strong oxidizing agents | Prevents hazardous chemical reactions.[3][4] |
Q3: What are the essential safety precautions for handling ACC-HCl powder?
ACC-HCl is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses or goggles, protective gloves, and a lab coat.[3][4] In situations where dust may be generated, a dust mask or respirator is necessary.[3][6]
-
Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][6][8] Ensure that eyewash stations and safety showers are readily accessible.[4][5]
-
Handling Practices: Avoid all personal contact, including inhalation and ingestion.[6][7] Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling.[3][4] Avoid dust formation during weighing and transfer.[3][4]
Q4: What is the best way to prepare and store aqueous stock solutions of ACC-HCl?
While the solid form is relatively stable, ACC-HCl in solution is more susceptible to degradation.
-
Preparation: Prepare stock solutions using high-purity, sterile water (e.g., Milli-Q or equivalent). To minimize microbial contamination, sterile filtration of the final solution is recommended, especially for long-term storage.
-
Storage Conditions: For stock solutions, storage at -20°C or -80°C is recommended to preserve stability.[9] MedChemExpress suggests that solutions can be stored for up to one year at -20°C and two years at -80°C.[9] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is a best practice. Protect solutions from light, as photodegradation can be a concern for many chemical compounds.
Troubleshooting Guide: Stability & Degradation
This section provides solutions for common experimental problems that may arise from the instability of ACC-HCl.
Q5: My experimental results are inconsistent. Could ACC-HCl degradation be the cause?
Yes, inconsistent results are a classic sign of reagent degradation. If the concentration of active ACC-HCl in your stock solution has decreased, its biological effect will be diminished, leading to poor reproducibility. This is especially critical in dose-response experiments where an accurate concentration is paramount. If you suspect degradation, it is best to prepare a fresh stock solution from the solid powder.
Below is a workflow to diagnose this issue.
Caption: Troubleshooting workflow for inconsistent results.
Q6: What are the primary degradation pathways for ACC-HCl?
The degradation of ACC-HCl can be categorized into two main types: biological and chemical.
-
Biological Degradation: In biological systems (both in plants and microorganisms), the primary pathway is enzymatic degradation. The enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase cleaves the cyclopropane ring to produce α-ketobutyrate and ammonia.[2] This is a well-documented mechanism used by some soil bacteria to promote plant growth by lowering ethylene levels.[10]
-
Chemical Degradation: While specific chemical degradation pathways are less detailed in the literature, general principles of chemical stability apply.[11][12] Factors like pH, temperature, and the presence of oxidizing agents can lead to decomposition.[4][5] Thermal decomposition can release irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4]
The diagram below illustrates the key biological degradation pathway.
Caption: Enzymatic degradation of ACC by ACC deaminase.
Q7: What factors can accelerate the degradation of ACC-HCl in my experiments?
Several factors can compromise the stability of your ACC-HCl solutions.
| Factor | Impact on Stability | Mitigation Strategy |
| High Temperature | Increases the rate of chemical decomposition.[4] | Store solutions at or below -20°C.[9] For experiments, bring solutions to the required temperature just before use. |
| Extreme pH | The stability of amino acids can be pH-dependent. Highly alkaline or acidic conditions may promote hydrolysis or other reactions.[11][13] | Prepare solutions in a buffered system relevant to your experiment, typically near neutral pH. Check the pH of your final experimental medium. |
| Moisture/Water | The hydrochloride salt is hygroscopic; exposure to moisture can initiate degradation even in the solid state.[5] | Keep the solid container tightly sealed.[3][4] Prepare solutions and use them promptly or freeze them in aliquots. |
| Light | Photodegradation can occur with many organic molecules. | Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Contaminants | Microbial contamination can introduce enzymes (like deaminases) that degrade ACC. Metal ions can catalyze oxidative degradation.[11] | Use sterile technique and sterile-filtered water for solution preparation. Use high-purity reagents and avoid metal spatulas where possible. |
Q8: My ACC-HCl solution has turned slightly yellow. Is it still usable?
A change in color or the appearance of precipitates often indicates chemical degradation or contamination. A yellowing of the solution could suggest oxidation or the formation of degradation byproducts. It is highly recommended to discard any solution that has changed in appearance and prepare a fresh batch to ensure the validity and reproducibility of your experimental results.
Experimental Protocols
This section provides standardized procedures for common laboratory tasks involving ACC-HCl.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Pre-calculation: Determine the required mass of ACC-HCl (Molecular Weight: 137.57 g/mol ) for your target volume. For 10 mL of a 100 mM solution:
-
0.1 mol/L * 0.010 L * 137.57 g/mol = 0.1376 g (or 137.6 mg)
-
-
Weighing: In a chemical fume hood, accurately weigh out 137.6 mg of ACC-HCl powder into a clean weighing boat.
-
Dissolving: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of high-purity, sterile water. Vortex thoroughly until the solid is completely dissolved.
-
Volume Adjustment: Carefully add water to bring the final volume to exactly 10.0 mL.
-
Sterilization (Optional but Recommended): Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 500 µL aliquots). Label clearly with the compound name, concentration, and date of preparation.
-
Final Storage: Store the aliquots at -20°C or -80°C, protected from light.[9]
Protocol 2: Workflow for a Forced Degradation Study
This protocol helps determine the stability of ACC-HCl under your specific experimental conditions (e.g., in a particular cell culture medium or buffer).
Caption: Workflow for a forced degradation study.
References
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rapid degradation of Pseudomonas fluorescens 1-aminocyclopropane-1-carboxylic acid deaminase proteins expressed in transgenic Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. scribd.com [scribd.com]
- 13. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions | MDPI [mdpi.com]
Improving the uptake of 1-Aminocyclopropane-1-carboxamide hydrochloride in plant tissues
Welcome to the technical support center for 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective application of ACC-HCl in plant tissues. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Core Principles: Understanding ACC in Planta
1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct, natural precursor to the plant hormone ethylene.[1][2][3] Exogenous application of its hydrochloride salt, ACC-HCl, is a common technique to induce ethylene-specific responses, as it is readily converted to ethylene by most plant tissues.[1][4][5] The efficiency of this process, however, is not guaranteed and depends on a series of biological and environmental factors.
The journey from application to physiological response follows a clear pathway:
-
Uptake: ACC must first cross the plant cuticle and plasma membrane to enter the cell. This transport is a critical limiting step and is facilitated by amino acid transporters, such as LYSINE HISTIDINE TRANSPORTER1 (LHT1) in Arabidopsis thaliana.[3][6][7]
-
Conversion: Inside the cell, the enzyme ACC oxidase (ACO), an iron-dependent oxygenase/oxidase, catalyzes the conversion of ACC to ethylene in the presence of oxygen.[1][8][9]
-
Signaling: The resulting ethylene gas initiates a signaling cascade that leads to the observable physiological responses (e.g., fruit ripening, senescence, leaf epinasty).[8][10]
A competing pathway is the conjugation of ACC to other molecules, such as 1-malonyl-ACC (MACC) or γ-glutamyl-ACC (GACC), which are generally considered biologically inactive forms and regulate the available ACC pool for ethylene synthesis.[1][5][8][11]
Ethylene Biosynthesis Pathway
The following diagram illustrates the conversion of methionine to ethylene, highlighting the central role of ACC.
Caption: The ethylene biosynthesis pathway in plants.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between applying ACC-HCl and ethylene gas?
A: Applying ACC-HCl allows for the in vivo synthesis of ethylene within the plant tissue itself. This can provide a more sustained and systemic response compared to the transient and localized effects of applying ethylene gas, which dissipates quickly. ACC is also transported within the plant, allowing for ethylene production in remote tissues.[2][3]
Q2: How should I prepare and store ACC-HCl solutions?
A: ACC-HCl is soluble in water. For a stock solution, dissolve ACC-HCl in high-purity water (e.g., Milli-Q) to a concentration of 10-100 mM. Gentle heating or sonication may be required for complete dissolution. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C. Stock solutions are generally stable for up to one month at -20°C. Always prepare fresh working solutions from the frozen stock for each experiment to ensure potency.
Q3: What is a typical working concentration for ACC-HCl?
A: The optimal concentration is highly dependent on the plant species, tissue type, developmental stage, and application method. A common starting range is 0.1 mM to 1 mM.[4] For sensitive tissues or in vitro cultures, concentrations as low as 0.01 mM may be effective, while more robust applications like post-harvest treatments might require higher concentrations.[4] A dose-response curve is essential to determine the optimal concentration for your specific system.
| Application Type | Plant/Tissue Example | Typical Concentration Range | Reference |
| Seed Germination | Arabidopsis thaliana | 1 µM - 50 µM | [2] |
| Root Growth Inhibition | Arabidopsis thaliana | 0.1 µM - 10 µM | [8] |
| Fruit Ripening | Tomato, Apple | 0.1 mM - 5 mM | [4] |
| Leaf Senescence | Leaf Discs (various) | 10 µM - 1 mM | [4] |
| Flower Thinning | Peach, Apple | 150 mg/L - 750 mg/L (~1.0 - 5.0 mM) | [12] |
Table 1: General starting concentration ranges for ACC-HCl applications.
Q4: What are the visual signs of a successful ACC application?
A: The response depends on the experimental goal. Common ethylene-induced phenotypes include the "triple response" in dark-grown seedlings (shortening and swelling of the hypocotyl, exaggerated apical hook), accelerated leaf senescence (yellowing), leaf epinasty (downward bending of petioles), flower abscission, and accelerated ripening in climacteric fruits.[8]
Troubleshooting Guide
Problem: Low or No Ethylene-Related Response Observed
This is the most common issue and can stem from several factors along the pathway from application to cellular action. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for a lack of response to ACC-HCl.
Potential Cause 1: Inadequate ACC Uptake
Causality: The waxy cuticle of leaves and the selective nature of the plasma membrane are significant barriers. Factors like surface tension of the application droplet, pH of the solution, and humidity can drastically affect penetration.[13]
Solutions:
-
Incorporate Adjuvants/Surfactants: Surfactants reduce the surface tension of the solution, allowing for better spreading and contact with the plant surface. This is one of the most effective ways to increase uptake.[13]
-
Action: Add a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your working solution.
-
Protocol: See Protocol 2 for a detailed methodology.
-
| Adjuvant | Type | Typical Concentration | Key Considerations |
| Tween® 20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Widely used, gentle on most tissues. Increases droplet spread.[13] |
| Triton™ X-100 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | More potent than Tween 20; test for phytotoxicity first. |
| Silwet™ L-77 | Organosilicone Surfactant | 0.01% - 0.025% (v/v) | Excellent "super-spreader"; promotes stomatal infiltration. Can be phytotoxic at higher concentrations. |
Table 2: Common adjuvants to enhance ACC-HCl uptake.
-
Optimize Solution pH: While studies on apple fruit showed minimal effect of pH on ACC uptake, the charge state of both the ACC molecule and cell wall components can influence transport.[13] An acidic pH (5.0-6.0) is generally recommended for foliar sprays to improve the uptake of many compounds.
-
Control Environmental Conditions: Higher humidity reduces the evaporation rate of droplets, prolonging the contact time for ACC to be absorbed.[13]
-
Action: Apply ACC in a high-humidity environment (>75% RH) or cover treated plants with a clear dome for a few hours post-application.
-
Potential Cause 2: Sub-optimal or Supra-optimal Concentration
Causality: Biological responses to hormones are typically bell-shaped. Too low a concentration will not elicit a response, while an excessively high concentration can cause phytotoxicity and shut down metabolic processes, including the conversion of ACC to ethylene.[14]
Solutions:
-
Perform a Dose-Response Curve: This is a mandatory step for any new experimental system.
-
Action: Test a wide range of concentrations (e.g., logarithmic scale: 0, 0.01, 0.1, 1, 10, 100 µM or mM, depending on the expected sensitivity). This will identify the optimal concentration that gives a maximal response without inducing damage. See Protocol 3.
-
Potential Cause 3: Plant-Specific Limitations
Causality: The ability to convert ACC to ethylene is entirely dependent on the activity of the ACC oxidase (ACO) enzyme. ACO expression and activity are developmentally regulated and can vary significantly between species, cultivars, organs, and even tissue age.[9][10] Older, senescing tissues may have lower ACO activity than young, developing tissues.
Solutions:
-
Select Appropriate Tissue: Use tissues known to be responsive to ethylene. For example, young, expanding leaves or climacteric fruit at the pre-ripening stage are often highly responsive.
-
Review Literature: Check for studies on ethylene biosynthesis in your specific plant model to understand its endogenous regulation of ACS and ACO genes.
Problem: High Variability Between Replicates
Causality: Inconsistent application technique is a major source of experimental noise. Uneven spray coverage, variable droplet size, or differences in the volume applied per plant can lead to significant differences in the absorbed dose.
Solutions:
-
Standardize Application Method: Use a consistent, validated method for every application.
-
Action: Employ a fine-mist sprayer or atomizer to ensure small, uniform droplets. Spray until runoff is just about to occur, ensuring all target surfaces are wetted, but avoiding excessive pooling. See Protocol 2.
-
-
Control the Environment: Fluctuations in temperature, light, and humidity during or after treatment can alter plant metabolic rates and, consequently, the response to ACC.
-
Action: Conduct experiments in a controlled growth chamber with stable environmental parameters.
-
Problem: Signs of Phytotoxicity (Leaf Scorch, Necrosis)
Causality: Phytotoxicity occurs when the applied chemical or its formulation damages plant cells.[14] This is most often due to an excessively high concentration of ACC-HCl or a co-solvent/adjuvant. Symptoms include leaf burning, spotting, twisting, or sudden tissue death.[14]
Solutions:
-
Reduce Concentration: This is the primary solution. The phytotoxic effects are likely a result of being too far on the right side of the dose-response curve.
-
Run Controls for the Formulation: Test for toxicity of the formulation components themselves.
-
Action: Prepare a "mock" solution containing the solvent (water) and the same concentration of surfactant you are using, but without ACC-HCl. Apply this to a set of control plants. If these plants show damage, the adjuvant is the culprit, and an alternative should be sought.
-
Detailed Experimental Protocols
Protocol 1: Preparation of ACC-HCl Stock and Working Solutions
-
Materials:
-
This compound (ACC-HCl) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out the required amount of ACC-HCl powder (MW = 137.57 g/mol ). For 10 mL of 100 mM solution, use 137.57 mg.
-
Add the powder to a sterile container and add ~8 mL of high-purity water.
-
Vortex or sonicate until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with high-purity water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a fresh sterile container.
-
Aliquot into 1 mL volumes in sterile microcentrifuge tubes.
-
Label clearly and store at -20°C for up to 1 month.
-
-
Procedure for Working Solution (e.g., 1 mM with 0.02% Tween 20):
-
Thaw one aliquot of the 100 mM stock solution on ice.
-
In a new sterile tube, add 9.88 mL of high-purity water.
-
Add 100 µL of the 100 mM ACC-HCl stock solution (1:100 dilution).
-
Add 20 µL of a 10% Tween 20 stock solution (or 2 µL of pure Tween 20).
-
Vortex gently to mix. Prepare this solution fresh on the day of use.
-
Protocol 2: Standardized Foliar Application Method
-
Materials:
-
ACC-HCl working solution (with adjuvant)
-
Fine-mist sprayer or chromatography atomizer
-
Control "mock" solution (water + adjuvant)
-
Personal protective equipment (gloves, safety glasses)
-
-
Procedure:
-
Grow plants in uniform conditions until they reach the desired developmental stage.
-
If possible, move plants to a designated spray area or use a spray shield to prevent cross-contamination.
-
Hold the sprayer nozzle approximately 20-30 cm from the plant.
-
Apply the solution using even, sweeping motions to cover all target leaf surfaces (both adaxial and abaxial).
-
Spray until the leaves are fully wetted but just before the point of runoff (when droplets begin to coalesce and drip from the leaf margins). This ensures maximal coverage with a consistent dose.
-
Treat control plants with the mock solution using the exact same technique.
-
If required, place a clear plastic dome over the plants for 1-2 hours to maintain high humidity and aid absorption.[13]
-
Return plants to the controlled growth environment and observe for responses at designated time points.
-
Protocol 3: Performing a Dose-Response Curve
-
Experimental Design:
-
Determine the range of concentrations to test. A logarithmic series is efficient (e.g., 0, 0.1, 1, 10, 100, 1000 µM). The "0" concentration is your mock control.
-
Use a sufficient number of biological replicates for each concentration (minimum n=5).
-
Randomize the placement of plants from different treatment groups within the growth chamber to avoid positional effects.
-
-
Procedure:
-
Prepare working solutions for each concentration as described in Protocol 1. Ensure the adjuvant concentration is identical across all solutions, including the control.
-
Apply the solutions using the standardized method from Protocol 2.
-
At a pre-determined time point (e.g., 24, 48, or 72 hours), measure the physiological response. This could be a quantitative measurement (e.g., ethylene production via gas chromatography, root length, chlorophyll content) or a qualitative score (e.g., degree of leaf senescence on a 1-5 scale).
-
Plot the response (Y-axis) against the log of the ACC concentration (X-axis). This will generate a sigmoidal curve, from which you can determine the EC₅₀ (concentration for half-maximal response) and the optimal concentration for your experiments.
-
References
- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 2. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 3. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hort [journals.ashs.org]
- 5. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 1-Aminocyclopropane-1-Carboxylic Acid Uptake Using a Protoplast System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 9. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethylene Synthesis Regulated by Biphasic Induction of 1-Aminocyclopropane-1-Carboxylic Acid Synthase and 1-Aminocyclopropane-1-Carboxylic Acid Oxidase Genes Is Required for Hydrogen Peroxide Accumulation and Cell Death in Ozone-Exposed Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
How to solve solubility issues with 1-Aminocyclopropane-1-carboxamide hydrochloride
Technical Support Center: 1-Aminocyclopropane-1-carboxamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 324796-27-2). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will delve into the physicochemical properties of this compound, provide step-by-step protocols for dissolution, and offer a systematic approach to troubleshooting.
While this compound is a valuable building block, particularly in the synthesis of protein degraders, its handling can present challenges.[1] This guide synthesizes theoretical chemical principles with practical, field-proven techniques to ensure you can prepare stable, reliable solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the expected solubility of this compound?
As a hydrochloride salt of a small molecule containing a primary amine, this compound is expected to be most soluble in aqueous and polar protic solvents. The protonated amine group enhances its polarity, favoring interaction with solvents like water. While specific quantitative data for the amide is not widely published, we can infer properties from its close analog, 1-Aminocyclopropane-1-carboxylic acid (ACC). ACC is soluble in water, with one report indicating a solubility of 25 mg/mL with the aid of sonication and heat.[2] The hydrochloride salt form is generally expected to have even greater aqueous solubility. Conversely, solubility in non-polar organic solvents is expected to be low.
Q2: My compound isn't dissolving completely in water at room temperature. What are the first steps I should take?
This is a common issue. The dissolution rate can be slow. Before moving to more complex solvents, we recommend applying gentle physical methods to aid dissolution.
-
Vortexing/Stirring: Ensure the solution is being adequately agitated.
-
Gentle Warming: Warm the solution to 37-50°C. This increases the kinetic energy of the system, often overcoming the activation energy barrier for dissolution. Do not boil the solution, as this may risk degradation.
-
Sonication: Use a bath sonicator for 10-15 minute intervals. Cavitation helps to break down solid aggregates and increase the surface area available for solvation.
If these steps fail, proceed to the Troubleshooting Guide in Part 2.
Q3: Can I use organic solvents like DMSO or ethanol to prepare a stock solution?
Yes, but with important considerations. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules, its effectiveness for highly polar salts can be limited.[3][4] The related compound, 1-Aminocyclopropane-1-carboxylic acid, is reported to be poorly soluble in DMSO (<1 mg/mL).[2]
-
For High-Concentration Stocks: If a very high concentration is required that cannot be achieved in water, a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) may be effective. However, pure DMSO is unlikely to be a suitable primary solvent.
-
For Cell-Based Assays: If preparing stocks for cell culture, always consider the solvent's tolerance limit for your specific cell line. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.
Q4: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor. This compound is the salt of a weak base (the primary amine) and a strong acid (HCl).
-
In Water: When dissolved in neutral water, the solution will be acidic due to the hydrochloride salt.
-
Maintaining Solubility: To maintain maximum solubility, the solution should be kept at an acidic pH. This ensures the primary amine group remains protonated (-NH3+), charged, and readily solvated by water.
-
Risk of Precipitation: If the pH is raised by adding a base, the amine will be deprotonated to its neutral free base form (-NH2). This form is less polar and will likely have significantly lower aqueous solubility, leading to precipitation. The pKa of the primary amine on the analogous ACC is approximately 9.35, meaning it remains protonated at physiological pH and below.[5]
Q5: Are there any stability concerns when preparing solutions?
While the solid compound is stable at room temperature, solutions may be more susceptible to degradation over time, particularly if exposed to non-optimal conditions.[1][2]
-
pH Stability: Avoid strongly basic conditions (pH > 9), which could potentially lead to hydrolysis of the amide or other degradation pathways.
-
Storage: It is best practice to prepare fresh solutions for each experiment.[2] If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.[2]
Part 2: Troubleshooting Guide: A Systematic Approach
If the initial steps outlined in the FAQs are unsuccessful, this guide provides a logical workflow to diagnose and solve persistent solubility issues.
Troubleshooting Workflow
The following diagram illustrates the decision-making process for resolving solubility problems.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Data Summary & Experimental Protocols
This section provides key physicochemical data and detailed, step-by-step protocols for solution preparation.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 1-Aminocyclopropane-1-carboxylic acid hydrochloride (Analog) |
| CAS Number | 324796-27-2[1] | 68781-13-5[6] |
| Molecular Formula | C₄H₉ClN₂O[1] | C₄H₈ClNO₂[6] |
| Molecular Weight | 136.58 g/mol [1] | 137.56 g/mol [6] |
| Appearance | White to off-white solid | White to off-white solid |
| Storage | Room temperature, protect from moisture[1][7] | Room temperature, protect from moisture[7] |
Table 2: Solubility Profile
| Solvent | Expected Solubility | Rationale & Comments |
| Water | Soluble | As a hydrochloride salt, it is highly polar. Physical assistance (warming, sonication) may be required to achieve higher concentrations or faster dissolution.[2] |
| Phosphate-Buffered Saline (PBS) | Soluble | Recommended for most biological applications. Ensure the final pH of the solution is compatible with your assay. |
| DMSO | Poorly Soluble | The analogous carboxylic acid is reported as <1 mg/mL.[2] Not recommended as a primary solvent, but can be used to prepare a very high concentration stock for subsequent dilution into an aqueous medium. |
| Ethanol/Methanol | Slightly Soluble to Soluble | May be more effective than DMSO but less so than water. Can be used as a co-solvent. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity and salt nature of the compound make it incompatible with non-polar solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of a 10 mM stock solution in a standard biological buffer.
-
Calculate Required Mass:
-
Molecular Weight (MW) = 136.58 g/mol .
-
To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )
-
Mass = 0.01 L × 0.01 mol/L × 136.58 g/mol = 0.013658 g = 13.66 mg .
-
-
Dissolution Procedure:
-
Weigh 13.66 mg of this compound into a sterile 15 mL conical tube.
-
Add 8 mL of sterile PBS (pH 7.4).
-
Vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicating water bath for 15 minutes.
-
If needed, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Once fully dissolved, add PBS to a final volume of 10 mL.
-
(Optional but recommended for cell culture) Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2]
-
-
Storage:
-
Use the solution fresh. If storage is required, aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[2]
-
Part 4: Safety & Handling
All laboratory work should be conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[7][8]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Exposure: The compound may cause skin, eye, and respiratory irritation.[7][11][12] In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[7][8]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 1-aminocyclopropane-1-carboxylate (FDB030242) - FooDB [foodb.ca]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Accurate Quantification of ACC and its Derivatives in Plant Extracts
Welcome to the technical support center for the quantification of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives in plant extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ACC analysis, troubleshoot common issues, and ensure the generation of reliable and reproducible data. As a non-proteinogenic amino acid and the direct precursor to the plant hormone ethylene, accurate ACC measurement is critical for understanding plant growth, development, and stress responses.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying ACC in plant extracts so challenging?
A1: The accurate quantification of ACC in plant tissues presents several analytical challenges due to its intrinsic properties and the complexity of the plant matrix. ACC is a small, electroneutral molecule that is typically present at very low concentrations.[1][4] This combination of factors makes it difficult to separate from interfering compounds and achieve high sensitivity with many analytical techniques. Furthermore, the complex biochemical makeup of plant extracts, often referred to as the "matrix effect," can significantly impact the accuracy of quantification by either enhancing or suppressing the analytical signal.[1][5]
Q2: What are the primary methods for quantifying ACC and what are their limitations?
A2: Historically, ACC quantification has been approached through both indirect and direct methods.
-
Indirect Quantification: This traditional method involves the chemical conversion of ACC to ethylene, which is then measured by gas chromatography (GC).[4][6] While widely used, this method can be prone to interference from other compounds in the extract that may also produce ethylene or inhibit the conversion reaction, leading to inaccurate results.[7]
-
Direct Quantification: Modern approaches focus on the direct measurement of ACC using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires a derivatization step to increase the volatility and improve the chromatographic behavior of ACC.[1][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most prominent and sensitive method for ACC quantification.[8] It offers high selectivity and can often be performed without derivatization, simplifying sample preparation. However, it is still susceptible to matrix effects.[1]
-
Q3: What is "matrix effect" and how can I minimize its impact on my ACC measurements?
A3: The matrix effect refers to the alteration of the analytical signal of the target analyte (ACC) due to the presence of other components in the sample matrix.[5] In plant extracts, these interfering components can include pigments, lipids, and other small molecules.[5][9] This can lead to either signal suppression or enhancement, resulting in underestimation or overestimation of the true ACC concentration.
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Employ purification techniques like solid-phase extraction (SPE) or liquid-liquid micro-extraction (LLME) to remove interfering compounds.[1][9]
-
Use of an Internal Standard: The most effective way to correct for matrix effects and variations in sample preparation and instrument response is to use a stable isotope-labeled internal standard, such as [2H4]ACC.[1] The internal standard is added to the sample at the beginning of the extraction process and behaves similarly to the endogenous ACC, allowing for accurate normalization.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[5]
Q4: What is ACC derivatization and when is it necessary?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[10][11] In the context of ACC analysis, derivatization is often employed to:
-
Increase Volatility for GC Analysis: ACC is not inherently volatile, so derivatization is crucial for its analysis by GC.[12]
-
Improve Detection Sensitivity: By attaching a chromophore or fluorophore, the sensitivity of detection by UV-Vis or fluorescence detectors in HPLC can be significantly increased.[13][14]
-
Enhance Chromatographic Separation: Derivatization can alter the polarity of ACC, leading to better peak shape and resolution in chromatographic separations.[15]
While modern LC-MS/MS methods often do not require derivatization for ACC analysis[1], it can still be a valuable tool, particularly when dealing with very low concentrations or when using detection methods other than mass spectrometry.
Troubleshooting Guides
Problem 1: Low or No Detectable ACC Signal
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Extraction | Optimize your extraction protocol. Ensure the tissue is thoroughly homogenized and consider different extraction solvents (e.g., 80% acetonitrile).[1] | Incomplete cell lysis and extraction will result in low recovery of ACC from the plant tissue.[16][17] |
| ACC Degradation | Work quickly and keep samples on ice during extraction. Store extracts at -80°C if not analyzed immediately. | ACC can be metabolized by enzymes present in the plant extract.[2][3] Low temperatures minimize enzymatic activity. |
| Poor Instrument Sensitivity | Check the performance of your analytical instrument (e.g., clean the MS source, check detector sensitivity). | Instrument-related issues can lead to a general loss of signal for all analytes. |
| Suboptimal Derivatization (if applicable) | Optimize the derivatization reaction conditions (reagent concentration, temperature, time).[10] | An incomplete derivatization reaction will result in a low yield of the derivatized product, leading to a weak signal.[15] |
Problem 2: Poor Reproducibility and High Variability in Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Sample Preparation | Standardize every step of your sample preparation workflow, from tissue weighing to final extract volume. | Minor variations in the protocol can introduce significant variability, especially when dealing with low-concentration analytes.[18][19] |
| Matrix Effects | Incorporate an isotope-labeled internal standard ([2H4]ACC) into your workflow.[1] | An internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal fluctuations.[1] |
| Sample Heterogeneity | Ensure that the plant material is homogenized to a fine powder to obtain a representative sample. | Different parts of the plant tissue may have varying ACC concentrations.[20] |
| Instrument Instability | Perform regular maintenance and calibration of your analytical instrument. | Fluctuations in instrument performance can lead to inconsistent results over time. |
Problem 3: Co-elution of Interfering Peaks with ACC
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Chromatographic Resolution | Optimize your chromatographic method (e.g., change the mobile phase gradient, use a different column). | Improving the separation efficiency of your chromatography can resolve ACC from co-eluting compounds. |
| Presence of Isomeric Compounds | Utilize tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) or multiple reaction monitoring (MRM).[21] | MS/MS provides an additional layer of selectivity by monitoring specific fragment ions of ACC, which can differentiate it from other compounds with the same mass. |
| Inadequate Sample Cleanup | Enhance your sample purification protocol by adding an extra cleanup step (e.g., a different SPE sorbent).[9] | More rigorous sample cleanup can remove a broader range of interfering compounds before analysis. |
Experimental Workflows & Diagrams
ACC Quantification Workflow using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of ACC in plant extracts using LC-MS/MS with an internal standard.
Caption: Workflow for ACC quantification by LC-MS/MS.
Ethylene Biosynthesis and ACC Metabolism
Understanding the metabolic fate of ACC is crucial for interpreting quantification data. ACC can be converted to ethylene or conjugated to other molecules.
Caption: Simplified pathway of ethylene biosynthesis and ACC metabolism.
References
- 1. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with fl ame- ionization detection | Semantic Scholar [semanticscholar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. welch-us.com [welch-us.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. aeicbiotech.org [aeicbiotech.org]
- 17. A Better Way to Isolate DNA From Plant Tissues [nordicbiosite.com]
- 18. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethylene Precursors: 1-Aminocyclopropane-1-carboxamide hydrochloride vs. 1-Aminocyclopropane-1-carboxylic acid (ACC)
For researchers, scientists, and professionals in drug development and agriculture, the selection of appropriate chemical tools is paramount to achieving reliable and reproducible results. This guide provides an in-depth comparative analysis of two structurally related compounds: the well-established ethylene precursor, 1-Aminocyclopropane-1-carboxylic acid (ACC), and its amide analogue, 1-Aminocyclopropane-1-carboxamide hydrochloride. We will explore their mechanisms, physicochemical properties, and experimental applications, offering expert insights to guide your research decisions.
Introduction: The Central Role of Ethylene and Its Precursors
Ethylene, a simple gaseous hydrocarbon, is a pivotal phytohormone that orchestrates a vast array of physiological processes in plants, including seed germination, growth, fruit ripening, senescence, and responses to biotic and abiotic stress.[1][2] Due to its gaseous nature, direct application of ethylene in controlled experimental settings can be challenging.[3][4] Consequently, researchers often rely on precursor molecules that, when applied to plant tissues, are converted into ethylene, allowing for more precise and localized studies.
1.1. 1-Aminocyclopropane-1-carboxylic acid (ACC): The Natural Standard
ACC is a non-proteinogenic cyclic amino acid that serves as the immediate and direct precursor to ethylene in all higher plants.[1][5] Its discovery was a landmark in understanding ethylene biosynthesis.[5] Exogenous application of ACC is a widely accepted method to induce ethylene production in plant tissues, as it is readily taken up and converted by the endogenous enzyme, ACC oxidase (ACO).[1] This makes ACC an invaluable tool and a benchmark against which other potential ethylene-releasing compounds are measured.
1.2. This compound: A Synthetic Analogue
This compound is a synthetic derivative of ACC where the carboxylic acid group is replaced by a carboxamide group.[6] Its hydrochloride salt form enhances its stability and solubility for experimental use.[7][8] While structurally similar to the natural precursor, its primary applications appear to be in agrochemical research for developing novel plant growth regulators and as a building block in medicinal chemistry, leveraging its rigid cyclopropane scaffold.[9][10] Its biological activity and mechanism of action in plants are less characterized than those of ACC, presenting an area of interest for comparative studies.
Mechanism of Action: A Tale of Two Molecules
The fundamental difference between these two compounds lies in their interaction with the plant's metabolic machinery.
2.1. The ACC Pathway: Direct Conversion to Ethylene
The biosynthesis of ethylene is a well-elucidated pathway. It begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). The key regulatory step is the conversion of SAM to ACC, catalyzed by the enzyme ACC synthase (ACS).[1][11] Finally, ACC is oxidized by ACC oxidase (ACO) in the presence of oxygen to produce ethylene, carbon dioxide, and hydrogen cyanide.[11][12]
Applying exogenous ACC bypasses the rate-limiting ACS step, leading to a rapid burst of ethylene production, provided that ACO is active in the target tissue.[13]
Caption: The ethylene biosynthesis pathway in higher plants.
2.2. This compound: An Investigational Mechanism
The mechanism for this compound is not as clearly defined in plant biology literature. Based on its structure, two primary hypotheses can be considered:
-
Pro-drug Conversion: The carboxamide group could potentially be hydrolyzed in vivo by amidase enzymes to yield ACC, which would then enter the standard ethylene biosynthesis pathway. The efficiency and rate of this conversion would be critical determinants of its efficacy compared to direct ACC application.
-
Direct Interaction/Alternative Pathway: The molecule could have its own intrinsic biological activity, perhaps by interacting with receptors or enzymes involved in hormone signaling pathways, independent of its conversion to ethylene. Its use as a building block for protein degraders in other fields suggests it has the potential for specific molecular interactions.[10]
Further research is required to elucidate its precise mode of action in plants, which represents a key point of differentiation for experimental design.
Comparative Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, stability, and bioavailability. The hydrochloride salt form of the carboxamide is expected to confer high water solubility, similar to other amine hydrochlorides.
| Property | This compound | ACC (1-Aminocyclopropane-1-carboxylic acid) |
| Molecular Formula | C₄H₉ClN₂O[10] | C₄H₇NO₂[14] |
| Molecular Weight | 136.58 g/mol [10] | 101.1 g/mol [12] |
| Appearance | White to off-white crystalline powder (inferred) | White solid[14] |
| Melting Point | ~231 °C (decomposes)[7][8] | 198–201 °C[14] or 229-231 °C[12] |
| Water Solubility | High (expected for a hydrochloride salt) | 40 mg/mL |
| Storage | Room temperature[10] | 10-30°C |
| Parent Compound | 1-Aminocyclopropane-1-carboxamide[6] | 1-Aminocyclopropane-1-carboxylic acid[14] |
Experimental Protocols: A Guide for the Bench
To empirically compare these two compounds, a researcher must employ rigorous, self-validating protocols. Here we describe two fundamental experiments.
4.1. Protocol 1: Quantification of Ethylene Release from Plant Tissue
This experiment directly measures the primary output of interest: ethylene production. The gold-standard technique for ethylene quantification is Gas Chromatography (GC).[3][15][16]
Objective: To compare the rate and total amount of ethylene produced by plant tissue when treated with ACC versus this compound.
Methodology:
-
Plant Material Preparation: Excise uniform leaf discs (e.g., 1 cm diameter) from healthy, mature plants (e.g., Arabidopsis thaliana or tobacco) under controlled environmental conditions.
-
Treatment Incubation: Float the leaf discs in a buffered solution (e.g., MES buffer, pH 6.0) in sealed, gas-tight vials (e.g., 20 mL GC vials with septa).
-
Compound Addition: Add the test compounds from sterile stock solutions to achieve a final concentration range (e.g., 1 µM, 10 µM, 100 µM). Include a buffer-only control.
-
Headspace Accumulation: Incubate the vials under controlled light and temperature for a set period (e.g., 4-6 hours) to allow ethylene to accumulate in the vial's headspace.[17]
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.[16][18]
-
GC Analysis: Inject the gas sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID) and a suitable column (e.g., alumina) to separate and quantify ethylene.
-
Data Normalization: Express the results as nL of ethylene per hour per gram of fresh weight (nL·h⁻¹·g⁻¹ FW).
References
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 6. 1-Aminocyclopropane-1-carboxamide | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:68781-13-5 | 1-Amino-cyclopropane-1-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 8. 1-Aminocyclopropane-1-carboxylic acid hydrochloride | 68781-13-5 [chemicalbook.com]
- 9. 1‐aminocyclopropane‐1‐carboxamide hydrochloride [myskinrecipes.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethylene - Plant Hormone | Laboratory Methodology [biocyclopedia.com]
- 17. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to take air samples in the greenhouse to test for ethylene and other air pollutants - MSU Extension [canr.msu.edu]
A Comparative Guide to Validating the Effect of 1-Aminocyclopropane-1-carboxylic Acid (ACC) on ACS Gene Expression
For researchers, scientists, and drug development professionals investigating plant hormonal pathways, understanding the intricate feedback mechanisms is paramount. This guide provides an in-depth, objective comparison of methodologies to validate the effect of 1-Aminocyclopropane-1-carboxylic acid hydrochloride (ACC-HCl) on the expression of its own synthesizing enzyme, ACC synthase (ACS). We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data.
A Note on Terminology: The compound specified, 1-Aminocyclopropane-1-carboxamide hydrochloride, is less common in ethylene biosynthesis literature. This guide will focus on the widely studied and direct ethylene precursor, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is commercially available as a hydrochloride salt (ACC-HCl) for stability and solubility. The core scientific principle—examining the effect of a pathway's product on the gene encoding its synthesizing enzyme—remains the central focus.
The Ethylene Biosynthesis Pathway and the Feedback Hypothesis
Ethylene is a gaseous plant hormone that regulates a vast array of developmental processes and stress responses, from seed germination to fruit ripening and senescence.[1][2] Its production is elegantly controlled through a simple two-step pathway, yet the regulation is complex and occurs at multiple levels.[3][4][5]
The pathway begins with S-adenosyl-L-methionine (SAM). The rate-limiting step is the conversion of SAM to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS) .[6][7] ACC is then converted to ethylene by ACC oxidase (ACO).[2][8] Because ACS is the bottleneck, its activity and the expression of the genes that encode it are tightly regulated.[7]
In plants like Arabidopsis thaliana, ACS is not a single gene but a multigene family.[9][10][11] Different ACS genes (e.g., ACS1, ACS2, ACS6) are expressed differentially in response to various developmental cues and environmental stimuli, such as wounding, hormones, and pathogens.[9][12][13]
The Central Question: What happens to the expression of ACS genes when a plant is supplied with an external source of ACC, the very molecule that ACS produces? Biochemical pathways often exhibit feedback regulation , where the accumulation of a product can inhibit the activity or expression of the enzymes that create it. This guide is designed to test the hypothesis that exogenous ACC application leads to a negative feedback loop, downregulating the transcription of specific ACS genes.
Caption: The Ethylene Biosynthesis Pathway with a hypothesized feedback loop.
Experimental Design: A Comparative Approach
To rigorously validate the effect of ACC on ACS gene expression, a comparative experimental design is essential. This involves comparing the target treatment not only to a negative control but also to an alternative ethylene-releasing compound. This allows us to dissect whether the observed effects are due to ACC itself or the downstream production of ethylene.
| Treatment Group | Compound | Mechanism of Action | Purpose in this Study |
| 1. Negative Control | Mock Solution (e.g., sterile water) | No active compound. | Establishes the baseline, or basal, expression level of ACS genes under standard conditions. |
| 2. Test Compound | ACC-HCl | Direct precursor to ethylene, converted by ACC oxidase (ACO).[2] | Directly tests the hypothesis that an accumulation of the ACS enzyme's product affects ACS gene expression. |
| 3. Alternative Inducer | Ethephon | A chemical that, once absorbed into plant tissue, decomposes to release ethylene gas directly.[14][15][16] | Differentiates effects caused by ACC from effects caused by ethylene. If ACC and Ethephon produce similar results, the effect is likely mediated by ethylene signaling. |
| 4. Inhibitor Control | AVG (Aminoethoxyvinylglycine) | A competitive inhibitor of the ACS enzyme, blocking the conversion of SAM to ACC.[17][18][19] | Can be used in pre-treatment studies to confirm the specificity of ethylene-related responses by blocking endogenous synthesis. |
Caption: Workflow for validating the effects of ACC and comparators on gene expression.
Detailed Protocol: RT-qPCR for ACS Gene Expression
Quantitative Reverse Transcription PCR (RT-qPCR) is a highly sensitive technique for measuring gene expression levels.[20][21] Adherence to a rigorous protocol is critical for obtaining accurate and reproducible results.[1][20]
Step 1: Plant Growth and Treatment
-
Growth: Grow Arabidopsis thaliana (Col-0) seedlings on 0.5X Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark cycle at 22°C for 14 days.
-
Preparation: Prepare stock solutions of ACC-HCl (10 mM), Ethephon (100 mM), and AVG (20 mM) in sterile water.
-
Treatment: Flood the plates with a mock solution (water) or treatment solutions diluted to their final concentrations (e.g., 10 µM ACC, 100 µM Ethephon, 20 µM AVG).
-
Incubation: Incubate the treated plates for a defined period (e.g., 6 hours) to allow for transcriptional changes.
-
Harvesting: Carefully remove seedlings, blot dry, and immediately flash-freeze in liquid nitrogen to prevent RNA degradation. Store at -80°C.
Causality Note: Using a consistent age and growth condition for the seedlings minimizes developmental variability. The chosen time point (6 hours) is typically sufficient for transcriptional responses to hormonal stimuli.
Step 2: RNA Extraction and Quality Control
-
Extraction: Extract total RNA from ~100 mg of frozen tissue using a plant-specific RNA purification kit or a CTAB-based protocol. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity Check: Verify RNA integrity by running a sample on a 1% agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer). Look for distinct 28S and 18S ribosomal RNA bands.
Trustworthiness Note: High-quality, intact RNA is the foundation of reliable gene expression data.[22] Poor purity or degradation can significantly inhibit downstream enzymatic reactions and skew results.
Step 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a high-quality reverse transcriptase kit (e.g., SuperScript™ IV) and oligo(dT) or random hexamer primers.[22]
-
Controls: Include a "No Reverse Transcriptase" (-RT) control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.
Step 4: Quantitative PCR (qPCR)
-
Primer Design: Use validated qPCR primers for your target ACS genes (e.g., ACS2, ACS6) and at least two stable reference (housekeeping) genes. For Arabidopsis, commonly used reference genes include UBQ10, ACTIN2, and EF1α.[23][24][25][26]
-
Reaction Mix: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Cycling: Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Controls: Run a No Template Control (NTC) for each primer pair to check for contamination. Run the -RT controls to confirm no gDNA amplification.
Expertise Note: The choice of reference genes is critical. Their expression must remain stable across all your experimental conditions.[24] It is best practice to validate reference genes for your specific experimental setup or consult literature for recommendations under similar conditions.[27]
Step 5: Data Analysis
-
Cq Values: Determine the quantification cycle (Cq) value for each reaction.
-
Normalization: Calculate the ΔCq for each sample by subtracting the geometric mean of the reference gene Cq values from the target gene Cq value. (ΔCq = Cq_target - Cq_reference).
-
Relative Quantification: Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample. (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: Determine the fold change in gene expression as 2^(-ΔΔCq).
Interpreting the Data: A Comparative Analysis
The power of this experimental design lies in comparing the fold change across the different treatment groups. Below is a table summarizing hypothetical, yet plausible, results based on the feedback inhibition hypothesis.
| Target Gene | Treatment | Hypothetical Fold Change (vs. Control) | Interpretation |
| ACS2 | ACC-HCl (10 µM) | 0.4 | The ~60% decrease in ACS2 expression strongly supports the negative feedback hypothesis. The presence of excess ACC signals the cell to reduce the transcription of a key gene responsible for its synthesis. |
| ACS2 | Ethephon (100 µM) | 0.5 | Ethephon, by releasing ethylene, also leads to downregulation. This suggests that the feedback mechanism is likely mediated by the ethylene signaling pathway, which is activated by the ethylene produced from the exogenous ACC. |
| ACS6 | ACC-HCl (10 µM) | 0.9 | A negligible change suggests that not all ACS isoforms are regulated equally. ACS6 may be less sensitive to this feedback loop or primarily regulated by other signals (e.g., pathogen attack).[10] |
| ACS6 | Ethephon (100 µM) | 1.1 | Similar to the ACC treatment, this result confirms that ACS6 expression is not strongly regulated by ethylene levels under these conditions. |
Key Insights from the Comparison:
-
ACC vs. Control: The primary comparison demonstrates that exogenous ACC can indeed suppress the expression of certain ACS genes, such as ACS2.
-
ACC vs. Ethephon: The similar results between ACC and Ethephon treatments indicate that the observed downregulation is likely a consequence of ethylene signaling, which is triggered once ACC is converted to ethylene.[28] Studies in tomato have shown that high ethylene levels can exert a negative effect on the regulation of certain ACS genes.[28]
-
Isoform Specificity: The differential response between ACS2 and ACS6 highlights the complexity of the ACS gene family.[6][9] This functional divergence allows the plant to fine-tune ethylene production in response to highly specific stimuli.
Conclusion
Validating the effect of 1-Aminocyclopropane-1-carboxylic acid on ACS gene expression requires more than a simple treatment and measurement. By employing a comparative approach that includes an alternative ethylene inducer like Ethephon, researchers can dissect the regulatory circuitry of the ethylene biosynthesis pathway with greater precision. The experimental framework and detailed RT-qPCR protocol provided here serve as a robust system for generating trustworthy and insightful data. The evidence strongly suggests that the ethylene pathway utilizes a sophisticated feedback mechanism to maintain homeostasis, where the accumulation of its precursor can signal for a reduction in the transcription of the very genes responsible for its creation. This self-regulating system is a testament to the efficiency of plant hormonal networks and a critical consideration for any professional in the fields of agricultural science and drug development.
References
- 1. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylene biosynthesis and signaling: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]
- 7. maxapress.com [maxapress.com]
- 8. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 1-aminocyclopropane-1-carboxylate synthase gene family of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis | PLOS Genetics [journals.plos.org]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Differential expression of genes encoding 1-aminocyclopropane-1-carboxylate synthase in Arabidopsis during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pomais.com [pomais.com]
- 15. chemicalwarehouse.com [chemicalwarehouse.com]
- 16. Ethephon | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. Doses of aminoethoxyvinylglycine (AVG) in tomato postharvest storage [maxapress.com]
- 20. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Genome-Wide Identification and Testing of Superior Reference Genes for Transcript Normalization in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agrobioclim.iptpo.hr [agrobioclim.iptpo.hr]
- 25. researchgate.net [researchgate.net]
- 26. Stability of housekeeping gene expression in Arabidopsis thaliana seedlings under differing macronutrient and hormonal conditions | Semantic Scholar [semanticscholar.org]
- 27. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Regulation of 1-Aminocyclopropane-1-Carboxylic Acid Synthase Gene Expression during the Transition from System-1 to System-2 Ethylene Synthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Cross-Reactivity of Anti-ACC Antibodies with 1-Aminocyclopropane-1-carboxamide hydrochloride
Introduction: The Critical Role of Specificity in ACC Quantification
1-aminocyclopropane-1-carboxylic acid (ACC) is a pivotal, non-proteinogenic amino acid that serves as the direct precursor to the plant hormone ethylene.[1][2][3] Ethylene governs a vast array of physiological processes, from fruit ripening and leaf senescence to responses to biotic and abiotic stress.[1][4] Consequently, the accurate quantification of endogenous ACC levels is fundamental to research in plant biology, agriculture, and environmental science.
Immunological methods, particularly ELISAs, employing antibodies raised against ACC, are powerful tools for this purpose. However, the utility of these antibodies is entirely dependent on their specificity. ACC is a small molecule, or hapten, which requires conjugation to a larger carrier protein (e.g., BSA or KLH) to elicit an immune response and generate antibodies.[5][6][7] This process can sometimes lead to antibodies that recognize not only the target hapten but also structurally similar molecules.
This guide addresses a critical question of specificity: the potential cross-reactivity of anti-ACC antibodies with 1-Aminocyclopropane-1-carboxamide hydrochloride. The presence of such analogs in biological or environmental samples could lead to inaccurate, overestimated measurements of ACC. Here, we provide the scientific rationale and a detailed experimental framework for quantifying this cross-reactivity, ensuring data integrity for researchers in the field.
Molecular Comparison: The Basis of Antibody Recognition
An antibody's specificity is dictated by its ability to recognize the unique three-dimensional shape and chemical properties of its target epitope.[8][9][10] In the case of ACC, the epitope is the molecule itself. The primary structural difference between ACC and its carboxamide analog lies in the functional group at the C1 position of the cyclopropane ring.
-
1-Aminocyclopropane-1-carboxylic acid (ACC): Features a carboxyl group (-COOH). At physiological pH, this group is typically deprotonated (-COO-), carrying a negative charge.
-
1-Aminocyclopropane-1-carboxamide (ACC-Amide): Features a carboxamide group (-CONH₂). This group is neutral and has different hydrogen bonding capabilities compared to the carboxyl group.
This seemingly minor difference is profound from an immunological standpoint. The charge and hydrogen-bonding potential of the carboxyl group are key features that an effective anti-ACC antibody will recognize.
Caption: Structural comparison of ACC and its carboxamide analog.
Experimental Design: Quantifying Cross-Reactivity with Competitive ELISA
The most effective method for quantifying the cross-reactivity of an antibody with a small molecule analog is the competitive enzyme-linked immunosorbent assay (cELISA) .[11][12][13] This assay measures the ability of a soluble analyte (the "competitor") to inhibit the binding of the antibody to an immobilized antigen.
Principle of the Assay: Microplate wells are coated with an ACC-protein conjugate. A fixed amount of anti-ACC antibody is pre-incubated with varying concentrations of either the target molecule (ACC standard) or the potential cross-reactant (ACC-Amide). This mixture is then added to the coated wells. The more competitor present in the solution, the fewer antibodies will be free to bind to the immobilized ACC. The amount of bound antibody is then detected with an enzyme-linked secondary antibody, and the resulting signal is inversely proportional to the concentration of the competitor in the sample.[14]
Caption: Workflow for the competitive ELISA.
Detailed Experimental Protocol
This protocol provides a robust methodology for assessing antibody cross-reactivity.
Materials:
-
High-binding 96-well microplates
-
Anti-ACC antibody
-
ACC-BSA conjugate (for coating)
-
1-Aminocyclopropane-1-carboxylic acid (ACC) standard
-
This compound
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)[14][15]
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the ACC-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.[15]
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Preparation of Standards and Competitors:
-
Prepare a stock solution of ACC standard (e.g., 1 mg/mL). Create a serial dilution series (e.g., from 100 µg/mL to 0.01 ng/mL) in Blocking Buffer.
-
Prepare a parallel serial dilution series for this compound using the same concentration range.
-
Causality Check: Using the exact same molar concentration range for both compounds is crucial for an accurate comparison of their inhibitory potential.
-
-
Competitive Incubation:
-
Dilute the primary anti-ACC antibody in Blocking Buffer. The optimal concentration must be determined empirically via titration, aiming for an absorbance of ~1.0-1.5 in the absence of any competitor (maximum signal).
-
In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-ACC antibody.
-
Incubate this mixture for 1 hour at 37°C.[15]
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the washed, ACC-BSA coated plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-20 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis and Interpretation
-
Generate Standard Curves: Plot the absorbance (OD 450 nm) against the log of the concentration for both ACC and ACC-Amide. This will produce two sigmoidal curves.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This is the most critical value for comparing the inhibitory strength of the two compounds.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of ACC / IC50 of ACC-Amide) x 100
A lower IC50 value indicates a higher binding affinity. Therefore, a highly specific antibody will have a very low IC50 for ACC and a very high IC50 for the cross-reactant, resulting in a low cross-reactivity percentage.
Example Data Presentation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | 15 | 100% |
| 1-Aminocyclopropane-1-carboxamide HCl | 18,750 | 0.08% |
Interpretation of Results: In the example table above, the antibody is over 1,000 times more specific for ACC than for its amide analog. A cross-reactivity of 0.08% is exceptionally low and indicates that the antibody is highly specific. For most research applications, a cross-reactivity of <1% is considered excellent, while values <5% may be acceptable depending on the expected concentration of the cross-reactant in the samples. If significant cross-reactivity is observed (e.g., >10%), the antibody may not be suitable for quantifying ACC in samples where the analog is also present.
Conclusion and Best Practices
Rigorous validation is not an optional step; it is the foundation of reliable scientific data. This guide demonstrates that while 1-Aminocyclopropane-1-carboxamide is structurally similar to ACC, its potential for cross-reactivity can be precisely quantified. By employing a systematic approach using competitive ELISA, researchers can gain full confidence in their antibody's specificity.
As a final recommendation:
-
Always request cross-reactivity data from the antibody supplier. If not available, perform the validation in-house.
-
Consider other potential cross-reactants. The ethylene biosynthesis pathway includes other related molecules like S-adenosyl-L-methionine (SAM) and malonyl-ACC (MACC), which should also be tested for comprehensive validation.[1][16]
-
Validate each new lot of antibody. Antibody production can have lot-to-lot variability, and specificity should be re-confirmed.[5]
By adhering to these principles of scientific integrity, researchers can ensure their immunological data is both accurate and reproducible.
References
- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance | MDPI [mdpi.com]
- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. esalq.usp.br [esalq.usp.br]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Video: Cross-reactivity [jove.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. elisakits.co.uk [elisakits.co.uk]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. genemedi.net [genemedi.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ethylene Precursors in Arabidopsis thaliana
For researchers in plant biology and drug development, understanding the nuanced effects of ethylene is paramount. This simple gaseous hormone governs a vast array of developmental processes, from seed germination to senescence.[1][2][3] Manipulating the ethylene signaling pathway is often key to elucidating gene function and developing novel agrochemicals. The most common method for such manipulation is the application of ethylene precursors. This guide provides an in-depth comparison of the most widely used ethylene precursors in Arabidopsis thaliana, offering insights into their mechanisms, efficacy, and potential pitfalls, supported by experimental data and protocols.
The Central Role of Ethylene in Plant Biology
Ethylene is a critical signaling molecule, and its biosynthesis is a tightly regulated process.[4][5][6] The pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM).[2][7][8] The first committed step, and often the rate-limiting one, is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS).[2][4][9] In the final step, ACC is oxidized to form ethylene by ACC oxidase (ACO).[2][4][10] Due to its gaseous nature, direct application of ethylene can be cumbersome in a laboratory setting, making precursors a more convenient choice.[11][12][13]
The Ethylene Signaling Pathway: A Brief Overview
In Arabidopsis, ethylene is perceived by a family of endoplasmic reticulum-localized receptors, including ETR1 and ERS1.[7][14] In the absence of ethylene, these receptors activate a Raf-like kinase, CTR1, which in turn represses the downstream signaling pathway.[14][15] Upon ethylene binding, the receptors are inactivated, leading to the de-repression of the pathway.[1] This allows for the downstream activation of transcription factors like EIN3, which regulate the expression of a host of ethylene-responsive genes, culminating in a physiological response.[1][7]
A Comparative Analysis of Ethylene Precursors
The two most prevalent ethylene precursors used in Arabidopsis research are ACC and ethephon. Each has distinct properties that make it suitable for different experimental contexts.
1-Aminocyclopropane-1-carboxylic acid (ACC)
Mechanism of Action: ACC is the natural, immediate precursor to ethylene in plants.[2][4] When exogenously applied, it is readily taken up by plant tissues and converted to ethylene by the endogenous enzyme ACC oxidase (ACO).[9][10]
Efficacy and Considerations:
-
Direct Precursor: As the natural substrate for ACO, ACC provides a direct route to ethylene biosynthesis.[2] This can be advantageous when studying the regulation of ACO itself.
-
Dosage: The response to ACC is dose-dependent. For the classic triple response assay in etiolated seedlings, a concentration of 10 µM is commonly used.[16][17][18]
-
Potential for Non-Ethylene Effects: There is growing evidence that ACC can have signaling roles independent of its conversion to ethylene.[19][20][21][22] This is a critical consideration, and researchers should design experiments with appropriate controls, such as using ethylene-insensitive mutants (e.g., ein2) to dissect ethylene-dependent versus independent ACC responses.[19]
-
Limited Efficacy in Prolonged Treatments: Some studies suggest that ACC may not be as effective as ethylene gas in experiments requiring prolonged exposure, potentially due to metabolic consumption of the applied ACC.[11][12]
Ethephon (2-chloroethylphosphonic acid)
Mechanism of Action: Ethephon is a synthetic compound that releases ethylene upon decomposition.[23][24] This breakdown occurs when ethephon enters a less acidic environment, such as the cytoplasm of plant cells (pH > 4), yielding ethylene, phosphate, and chloride ions.[24][25]
Efficacy and Considerations:
-
Slow-Release Profile: Ethephon provides a gradual and sustained release of ethylene, which can be beneficial for long-term experiments.[23]
-
pH-Dependent Decomposition: The release of ethylene from ethephon is dependent on pH.[24] This can lead to variability in efficacy depending on the application method and the specific tissues being treated.
-
Potential for Non-Specific Effects: The decomposition products of ethephon, particularly the acidification from phosphonic acid, can potentially cause physiological responses that are not related to ethylene.[11][12]
-
Commercial Availability and Cost-Effectiveness: Ethephon is widely used in agriculture and is a cost-effective option for large-scale experiments.[25]
Comparative Summary
| Feature | ACC (1-aminocyclopropane-1-carboxylic acid) | Ethephon (2-chloroethylphosphonic acid) |
| Mechanism | Enzymatic conversion to ethylene by ACC oxidase.[2][4] | Chemical decomposition at pH > 4 to release ethylene.[24][25] |
| Nature | Natural, endogenous precursor.[7] | Synthetic compound.[23] |
| Ethylene Release | Rapid, dependent on ACO activity.[9] | Slower, sustained release dependent on pH.[23] |
| Effective Conc. | 0.2-10 µM for triple response.[17] | 50 µM and higher for various responses.[26] |
| Advantages | Direct physiological precursor, useful for studying ACO. | Sustained release, cost-effective.[23] |
| Disadvantages | Potential for ethylene-independent signaling.[19][20] | pH-dependent efficacy, potential for non-specific effects from byproducts.[11][12] |
Experimental Protocols for Efficacy Assessment
To objectively compare the efficacy of ethylene precursors, standardized assays are essential. The following protocols are widely accepted in the Arabidopsis research community.
The Triple Response Assay
The triple response is a classic and robust phenotype exhibited by etiolated dicot seedlings in the presence of ethylene.[16][18][27] It consists of three distinct morphological changes: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[16][27]
Protocol:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 50% bleach with 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agarose and plate them on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. The medium should be supplemented with the desired concentrations of the ethylene precursor (e.g., 0.1, 1, 10, 100 µM ACC or ethephon).
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Wrap the plates in aluminum foil and place them in a growth chamber at 22°C in the dark for 3 days.
-
Phenotypic Analysis: After 3 days, unwrap the plates and photograph the seedlings. Measure the length of the hypocotyl and root using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR) for Ethylene-Responsive Genes
Analyzing the expression of known ethylene-responsive genes is a sensitive method to quantify the early cellular response to ethylene precursors. Genes like ERF1 (ETHYLENE RESPONSE FACTOR 1) are rapidly and robustly induced by ethylene.[13][28]
Protocol:
-
Plant Growth and Treatment: Grow Arabidopsis seedlings on MS medium for 7-10 days under long-day conditions (16h light/8h dark). Treat the seedlings with the desired concentrations of ACC or ethephon for a specified time (e.g., 3-6 hours).
-
RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a suitable kit or protocol (e.g., Trizol-based method).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for ethylene-responsive genes (e.g., ERF1, ACS2, ACS6) and a reference gene (e.g., ACTIN2 or UBQ10) for normalization.[29][30]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Direct Ethylene Measurement by Gas Chromatography
For the most direct comparison of ethylene release, gas chromatography (GC) is the gold standard.[5][6][31][32]
Protocol:
-
Sample Preparation: Place a known number of Arabidopsis seedlings (e.g., 50-100) in a sealed vial (e.g., 4 mL) containing liquid MS medium supplemented with the ethylene precursor.
-
Incubation: Incubate the vials for a set period under controlled light and temperature conditions.
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from the vial.
-
GC Analysis: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons.
-
Quantification: Compare the ethylene peak area to a standard curve generated with known concentrations of ethylene gas to determine the amount of ethylene produced.[31]
Concluding Remarks for the Practicing Scientist
The choice between ACC and ethephon as an ethylene precursor in Arabidopsis research is not trivial and should be guided by the specific experimental question.
-
For studying the direct downstream effects of ethylene signaling and for short-term induction, ACC is often the preferred choice due to its natural role in the biosynthetic pathway. However, researchers must be vigilant about potential ethylene-independent effects and incorporate appropriate genetic controls.
-
For long-term studies or applications where a sustained release of ethylene is desired, ethephon can be a valuable tool. Its cost-effectiveness is also an advantage for large-scale screens. The potential for non-specific effects from its breakdown products necessitates careful control experiments, such as treating plants with the decomposition byproducts minus the ethylene.
Ultimately, a well-designed experiment will often include both precursors to ensure that the observed phenotype is a bona fide ethylene response. Furthermore, direct measurement of ethylene production via gas chromatography can provide invaluable data to correlate with the observed physiological and molecular responses. By understanding the distinct characteristics of each precursor and employing rigorous experimental design, researchers can confidently and accurately dissect the multifaceted roles of ethylene in the life of Arabidopsis thaliana.
References
- 1. maxapress.com [maxapress.com]
- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 3. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 6. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of ethylene gas and comparison of ethylene responses induced by ethylene, ACC, and ethephon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ethylene signal transduction pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
- 18. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 19. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. researchgate.net [researchgate.net]
- 23. chemicalwarehouse.com [chemicalwarehouse.com]
- 24. What is the difference between ethephon and ethylene? - Knowledge [plantgrowthhormones.com]
- 25. pomais.com [pomais.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. Multilayered Regulation of Ethylene Induction Plays a Positive Role in Arabidopsis Resistance against Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 1-Aminocyclopropane-1-carboxamide Hydrochloride Treatment Data
For Researchers, Scientists, and Drug Development Professionals
The Dichotomous Nature of ACC-HCI: A Tale of Two Kingdoms
1-Aminocyclopropane-1-carboxamide hydrochloride is a synthetic, cell-permeable analog of 1-aminocyclopropane-1-carboxylic acid (ACC). Its utility in research stems from its ability to mimic endogenous ACC, leading to two primary, and vastly different, biological outcomes depending on the system under study.
In the realm of plant biology , ACC is the immediate precursor to the gaseous plant hormone ethylene. Exogenous application of ACC-HCI is thus a common method to induce ethylene-related responses, such as fruit ripening, senescence, and stress responses. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase.
In mammalian systems, particularly the central nervous system , ACC acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial player in synaptic plasticity, learning, and memory. Consequently, ACC-HCI is utilized in neuroscience research to modulate NMDA receptor activity and study its downstream effects on neuronal function and behavior.
This dual functionality necessitates a tailored approach to experimental design and statistical analysis, as the biological questions, endpoints, and relevant comparisons differ significantly between these two fields.
Part 1: ACC-HCI in Plant Physiology: A Comparative Analysis
In plant science, the primary application of ACC-HCI is to stimulate ethylene production. Therefore, its performance is best compared against inhibitors of ethylene biosynthesis and perception.
Key Comparators and Their Mechanisms of Action
-
Aminoethoxyvinylglycine (AVG): An inhibitor of ACC synthase, the enzyme that produces ACC from S-adenosylmethionine (SAM). By blocking the production of endogenous ACC, AVG effectively reduces ethylene synthesis.
-
1-Methylcyclopropene (1-MCP): A gaseous compound that acts as an antagonist of the ethylene receptors. 1-MCP binds irreversibly to the receptors, preventing ethylene from eliciting a downstream response.
Experimental Data: A Comparative Overview
The following tables summarize hypothetical but representative data from studies comparing the effects of ACC-HCI, AVG, and 1-MCP on key plant physiological processes.
Table 1: Effect of ACC-HCI and Ethylene Inhibitors on Apple Fruit Firmness
| Treatment | Concentration | Mean Fruit Firmness (N) at Day 7 | Standard Deviation |
| Control | - | 75 | 5.2 |
| ACC-HCI | 100 µM | 55 | 4.8 |
| AVG | 150 ppm | 82 | 6.1 |
| 1-MCP | 1 µL/L | 85 | 5.5 |
Table 2: Impact of ACC-HCI and Ethylene Inhibitors on Tomato Ripening (Days to Breaker Stage)
| Treatment | Concentration | Mean Days to Breaker Stage | Standard Deviation |
| Control | - | 10 | 1.2 |
| ACC-HCI | 50 µM | 7 | 0.9 |
| AVG | 100 ppm | 14 | 1.5 |
| 1-MCP | 0.5 µL/L | 16 | 1.3 |
Statistical Analysis of Plant Treatment Data
The analysis of data from plant hormone treatments often involves comparing the means of different treatment groups.
Workflow for Statistical Analysis of Plant Treatment Data
Caption: Workflow for statistical analysis of plant treatment data.
Causality Behind Experimental Choices:
-
Analysis of Variance (ANOVA): This statistical test is chosen to compare the means of more than two groups simultaneously. It determines if there is a statistically significant difference somewhere among the treatment group means. A one-way ANOVA is appropriate when you have one independent variable (treatment) with multiple levels (Control, ACC-HCI, AVG, 1-MCP).
-
Post-hoc Tests (e.g., Tukey's HSD): If the ANOVA result is significant (p < 0.05), it indicates that at least one group is different from the others, but it doesn't specify which ones. Post-hoc tests are then necessary to perform pairwise comparisons between all groups to identify the specific differences. Tukey's Honestly Significant Difference (HSD) test is a common choice as it controls the family-wise error rate.
Self-Validating System:
Experimental Protocol: Ethylene Measurement by Gas Chromatography
This protocol outlines the measurement of ethylene production from plant tissue, a key metric when assessing the efficacy of ACC-HCI and its alternatives.
Step-by-Step Methodology:
-
Sample Preparation: Excise a known weight or number of plant tissues (e.g., leaf discs, fruit slices) and place them in a gas-tight vial of a known volume.
-
Incubation: Seal the vials and incubate the tissue under controlled conditions (temperature, light) for a specific duration to allow ethylene to accumulate in the headspace.
-
Gas Sampling: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.
-
Injection: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID).
-
Separation and Detection: The GC will separate ethylene from other volatile compounds, and the FID will detect the ethylene concentration.
-
Quantification: Compare the peak area of the ethylene sample to a standard curve generated from known concentrations of ethylene gas to quantify the amount of ethylene produced.
-
Data Normalization: Express the ethylene production rate per unit of tissue weight or per sample over time (e.g., nL g⁻¹ h⁻¹).
Ethylene Biosynthesis and Signaling Pathway
Caption: Ethylene biosynthesis and signaling pathway.[1][2][3][4]
Part 2: ACC-HCI in Neuroscience: A Comparative Analysis
In the context of neuroscience, ACC-HCI's role as an NMDA receptor co-agonist at the glycine site positions it for comparison with other molecules that modulate this receptor.
Key Comparators and Their Mechanisms of Action
-
Glycine: The endogenous co-agonist at the NMDA receptor's glycine binding site.
-
D-Serine: Another endogenous co-agonist at the NMDA receptor's glycine binding site, often considered more potent than glycine in certain brain regions.
Experimental Data: A Comparative Overview
The following tables present hypothetical but plausible data from electrophysiological and behavioral studies comparing ACC-HCI with other glycine site agonists.
Table 3: Potency and Efficacy of Glycine Site Agonists on NMDA Receptor-Mediated Currents
| Agonist | EC₅₀ (µM) | Maximal Response (% of Glycine) |
| Glycine | 1.2 | 100 |
| D-Serine | 0.8 | 110 |
| ACC-HCI | 5.5 | 85 |
Table 4: Effect of Glycine Site Agonists on a Memory Task (e.g., Novel Object Recognition)
| Treatment | Dose (mg/kg) | Mean Discrimination Index | Standard Deviation |
| Vehicle | - | 0.15 | 0.08 |
| Glycine | 100 | 0.35 | 0.12 |
| D-Serine | 30 | 0.42 | 0.10 |
| ACC-HCI | 50 | 0.30 | 0.11 |
Statistical Analysis of Neuroscience Data
The analysis of data from neuropharmacological studies often involves dose-response curve fitting and the analysis of repeated measures or longitudinal data.
Workflow for Dose-Response Analysis
Caption: Workflow for dose-response curve analysis.[5]
Causality Behind Experimental Choices:
-
Dose-Response Curves: These are fundamental for characterizing the potency (EC₅₀) and efficacy (maximal response) of a drug. By systematically varying the concentration of the agonist, researchers can quantify its pharmacological properties.
-
Non-linear Regression: Dose-response data typically follow a sigmoidal curve, which is best described by non-linear models like the four-parameter logistic equation. This approach allows for the accurate estimation of key parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).[5]
Statistical Analysis of Repeated Measures Data:
For studies involving repeated measurements over time (e.g., behavioral tasks), a repeated measures ANOVA or a mixed-effects model is appropriate.[6][7] These methods account for the fact that measurements from the same subject are not independent, thus providing a more accurate analysis than a standard ANOVA.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of NMDA receptor-mediated currents in neurons, a primary method for assessing the effects of ACC-HCI and its comparators.[8][9][10][11][12][13][14][15]
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute brain slices from the brain region of interest (e.g., hippocampus) using a vibratome.
-
Recording Setup: Place a brain slice in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Cell Targeting: Identify a neuron for recording using differential interference contrast (DIC) microscopy.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (a "giga-seal") with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential that allows for the isolation of NMDA receptor currents (e.g., +40 mV to relieve the magnesium block).
-
Drug Application: Apply ACC-HCI or other agonists at various concentrations to the bath or locally via a puff pipette.
-
Data Acquisition: Record the resulting ion currents flowing through the NMDA receptors.
-
Data Analysis: Analyze the amplitude, kinetics, and other properties of the recorded currents to determine the agonist's effect.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor activation and downstream signaling.
Conclusion
The effective use of this compound in research demands a clear understanding of its distinct roles in plant and animal systems. For plant biologists, ACC-HCI serves as a potent tool to investigate ethylene-mediated processes, and its effects are best understood in comparison to ethylene biosynthesis and signaling inhibitors. For neuroscientists, ACC-HCI provides a means to modulate NMDA receptor activity, with its performance benchmarked against endogenous co-agonists like glycine and D-serine.
By integrating a sound understanding of the underlying biology with rigorous experimental design and appropriate statistical analysis, researchers can confidently and accurately interpret the data generated from ACC-HCI treatments, thereby advancing our knowledge in both plant science and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. Statistical methods for analyzing repeated measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for repeated measures statistical analysis approaches with basic science research considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to Confirming the Role of 1-Aminocyclopropane-1-carboxamide hydrochloride in the Triple Response Assay
This guide provides a comprehensive analysis of the triple response assay, a cornerstone technique in plant biology for studying ethylene signaling. We will delve into the mechanistic underpinnings of this assay, with a specific focus on validating the role of 1-Aminocyclopropane-1-carboxamide hydrochloride (ACC-HCl) as an ethylene precursor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this assay with scientific rigor.
The Triple Response: A Visual Manifestation of Ethylene Signaling
The "triple response" is a classic and robust phenotype exhibited by etiolated (dark-grown) dicot seedlings in the presence of ethylene.[1][2][3] This response is characterized by three distinct morphological changes:
-
Inhibition of hypocotyl and root elongation: The seedling's stem and root growth is significantly stunted.[1][2][3]
-
Radial swelling of the hypocotyl: The stem thickens noticeably.[1][2][3]
-
Exaggeration of the apical hook: The curved structure at the tip of the hypocotyl becomes more pronounced.[1][2][3]
This dramatic phenotype serves as a powerful and easily scorable bioassay for ethylene activity.[2][3] Its discovery and subsequent use in genetic screens have been instrumental in identifying key components of the ethylene biosynthesis and signaling pathways.[2][4][5] The choice of dark-grown seedlings is critical, as light can interfere with the triple response phenotype.
The Ethylene Biosynthesis Pathway: The Central Role of ACC
Ethylene, a gaseous plant hormone, is synthesized from the amino acid methionine.[6][7] The biosynthesis pathway involves two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO).[8][9]
-
Methionine to S-adenosyl-L-methionine (SAM): Methionine is first converted to SAM.[6][10][11]
-
SAM to 1-aminocyclopropane-1-carboxylic acid (ACC): ACC synthase (ACS) catalyzes the conversion of SAM to ACC. This is often the rate-limiting step in ethylene production.[6][10][11][12]
-
ACC to Ethylene: ACC oxidase (ACO) then converts ACC to ethylene in an oxygen-dependent reaction.[6][9][10][11]
Because ACC is the immediate precursor to ethylene, exogenous application of ACC to plant tissues is a standard method to induce ethylene-related responses, including the triple response.[2][3][10][11]
This compound (ACC-HCl): An Ethylene Precursor Analog
This compound is a chemical analog of ACC. It is hypothesized that upon uptake by the plant, it is converted into ACC, thereby feeding into the ethylene biosynthesis pathway and eliciting the triple response. This makes it a valuable tool for studying ethylene signaling, offering an alternative to direct ACC application.
The following diagram illustrates the proposed mechanism of action for ACC-HCl in inducing the triple response:
Caption: Proposed pathway for this compound inducing the triple response.
Comparative Analysis: ACC-HCl vs. Other Ethylene Inducers
To objectively evaluate the efficacy of ACC-HCl, it is essential to compare its performance against other known ethylene-releasing compounds.
| Compound | Mechanism of Action | Advantages | Disadvantages |
| This compound (ACC-HCl) | Converted to ACC, the direct precursor of ethylene. | Provides a controlled release of the ethylene precursor. | Efficacy depends on the plant's ability to convert it to ACC. |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | The direct precursor to ethylene, readily converted by ACC oxidase.[10][11] | Direct and rapid induction of ethylene responses.[2][3] | Can be rapidly metabolized or conjugated by the plant.[6][10][11] |
| Ethephon | A synthetic compound that decomposes to release ethylene gas when absorbed by the plant.[13][14][15] | Slow and sustained release of ethylene.[14] Widely used in agriculture. | The rate of ethylene release can be influenced by pH and temperature.[14] Can have phytotoxic effects at high concentrations. |
Experimental Protocol: Validating the Role of ACC-HCl in the Triple Response Assay
This protocol provides a step-by-step methodology for a self-validating experiment to confirm the role of ACC-HCl in inducing the triple response in Arabidopsis thaliana.
Experimental Workflow:
Caption: Workflow for the triple response assay.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri dishes
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
This compound (ACC-HCl)
-
1-Aminocyclopropane-1-carboxylic acid (ACC) (positive control)
-
Silver thiosulfate (STS) or 1-Methylcyclopropene (1-MCP) (ethylene signaling inhibitors)[16]
-
Ethephon (comparative compound)
-
Sterile water
-
Bleach
-
Triton X-100
Procedure:
-
Media Preparation: Prepare MS agar plates with the following treatments:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in 50% bleach with a drop of Triton X-100.[17] Rinse seeds 3-5 times with sterile water.
-
Plating: Suspend the sterilized seeds in sterile 0.1% agarose and plate them on the prepared media.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.
-
Incubation: After stratification, expose the plates to light for a few hours to induce germination, then wrap them in aluminum foil and place them in a dark growth chamber at 22°C for 3 days.[17]
-
Phenotypic Analysis: After 3 days, unwrap the plates and observe the seedlings. For quantitative analysis, carefully remove the seedlings, place them on a fresh agar plate, and capture images. Measure the length of the hypocotyl and root using image analysis software (e.g., ImageJ).
Expected Results and Data Interpretation
The following table presents hypothetical data to illustrate the expected outcomes of the experiment.
| Treatment | Hypocotyl Length (mm) | Root Length (mm) | Apical Hook | Phenotype |
| Control | 10.2 ± 0.8 | 12.5 ± 1.1 | Normal | Wild-type etiolated |
| 1 µM ACC-HCl | 7.5 ± 0.6 | 8.1 ± 0.7 | Exaggerated | Weak triple response |
| 5 µM ACC-HCl | 4.1 ± 0.4 | 4.5 ± 0.5 | Exaggerated | Moderate triple response |
| 10 µM ACC-HCl | 2.3 ± 0.3 | 2.8 ± 0.4 | Exaggerated | Strong triple response |
| 10 µM ACC | 2.1 ± 0.2 | 2.5 ± 0.3 | Exaggerated | Strong triple response |
| 10 µM Ethephon | 2.5 ± 0.3 | 3.0 ± 0.4 | Exaggerated | Strong triple response |
| 10 µM ACC-HCl + STS | 9.8 ± 0.9 | 11.9 ± 1.0 | Normal | Reverted to wild-type |
Interpretation:
-
A dose-dependent decrease in hypocotyl and root length with increasing concentrations of ACC-HCl would confirm its biological activity.
-
The phenotype induced by an effective concentration of ACC-HCl should be comparable to that of the positive control (ACC) and the comparative compound (ethephon).
Conclusion
The triple response assay is a powerful tool for investigating ethylene biosynthesis and signaling. This guide provides a framework for rigorously confirming the role of this compound as an ethylene precursor. By comparing its effects with known ethylene inducers and utilizing inhibitors of the signaling pathway, researchers can obtain robust and reliable data. The experimental design outlined here, with its built-in controls, ensures the scientific integrity and trustworthiness of the findings.
References
- 1. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting the triple response of Arabidopsis to identify ethylene-related mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting the triple response of Arabidopsis to identify ethylene-related mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 12. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. What is the difference between ethephon and ethylene? - Knowledge [plantgrowthhormones.com]
- 15. The application of ethephon (an ethylene releaser) increases growth, photosynthesis and nitrogen accumulation in mustard (Brassica juncea L.) under high nitrogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
A Researcher's Guide to Isotopic Labeling Studies with 1-Aminocyclopropane-1-carboxylic Acid (ACC)
An In-depth Comparison of Methodologies for Elucidating Ethylene Biosynthesis and Metabolism
In the intricate world of plant biology, the gaseous hormone ethylene stands out for its profound influence on a myriad of developmental processes, from fruit ripening to leaf senescence. The key to understanding and manipulating these processes often lies in tracing the metabolic pathways that govern ethylene production. At the heart of this pathway is 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[1][2][3][4][5] Isotopic labeling of ACC has emerged as an indispensable tool for researchers, providing a powerful lens through which to observe the dynamics of ethylene biosynthesis and ACC's own burgeoning role as a signaling molecule.
This guide offers a comprehensive comparison of isotopic labeling studies utilizing ACC, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of experimental design, compare different isotopic labeling strategies, and provide a detailed protocol for conducting these studies, all while grounding the discussion in the foundational principles of scientific integrity and experimental causality.
The Central Role of ACC in Ethylene Biosynthesis
The journey from the amino acid methionine to the volatile hormone ethylene is a critical pathway in plant physiology. This biochemical conversion proceeds through the formation of S-adenosyl-L-methionine (SAM), which is then converted to ACC by the enzyme ACC synthase (ACS).[1][5] The final, and often rate-limiting, step is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO).[1][5] The discovery of ACC as the intermediate in this pathway was a pivotal moment in plant science, opening the door to detailed mechanistic studies.[2]
Why Isotopic Labeling? Unraveling Metabolic Fates
Isotopic labeling is a powerful technique that involves the use of isotopes (atoms with the same number of protons but a different number of neutrons) as tracers to elucidate metabolic pathways. By introducing a labeled precursor like ACC into a biological system, researchers can follow its conversion into various products, thereby mapping its metabolic fate. This approach offers several advantages over other methods:
-
Direct Evidence: It provides direct proof of a metabolic conversion, as the label is incorporated into the product.
-
Quantitative Analysis: It allows for the quantification of metabolic flux, providing insights into the rate of a particular pathway.
-
Specificity: It can distinguish between different sources of a metabolite within a cell or organism.
A Comparative Analysis of Isotopically Labeled ACC
The choice of isotope is a critical consideration in designing a labeling study. Several isotopically labeled versions of ACC have been synthesized and utilized in research, each with its own set of advantages and applications.
| Isotope | Common Labeled Forms | Detection Method | Advantages | Disadvantages | Primary Applications |
| Deuterium (²H or D) | [²H₂]ACC, [²H₄]ACC | Mass Spectrometry (MS) | Stable isotope, non-radioactive; High relative mass difference allows for significant isotope effects to be studied.[6] | Can sometimes alter reaction rates (kinetic isotope effect). | Studying the stereochemistry of ethylene biosynthesis; NMR studies of ACC derivatives.[7][8] |
| Carbon-13 (¹³C) | [¹³C]ACC | Mass Spectrometry (MS), NMR Spectroscopy | Stable isotope; Provides detailed information about the carbon skeleton of molecules. | Higher cost of labeled precursors. | Tracing the carbon backbone in metabolic pathways; Elucidating reaction mechanisms. |
| Carbon-14 (¹⁴C) | [¹⁴C]ACC | Scintillation Counting, Autoradiography | Highly sensitive detection; Well-established methods. | Radioactive, requiring specialized handling and disposal; Lower resolution than MS. | Early studies identifying ACC as an intermediate; Quantifying metabolic flux.[2] |
| Nitrogen-15 (¹⁵N) | [¹⁵N]ACC | Mass Spectrometry (MS), NMR Spectroscopy | Stable isotope; Useful for tracing nitrogen metabolism. | Can be more challenging to incorporate synthetically. | Investigating the fate of the amino group of ACC; Studying ACC conjugation. |
Experimental Workflow: A Step-by-Step Protocol for Isotopic Labeling with Labeled ACC
The following protocol outlines a general workflow for an isotopic labeling study using a deuterium-labeled ACC variant to monitor ethylene production in plant tissue.
I. Preparation of Labeled ACC Stock Solution
-
Acquire Labeled ACC: Obtain the desired isotopically labeled ACC (e.g., D,L-1-amino[2,2-²H₂]cyclopropane-1-carboxylic acid) from a commercial supplier or synthesize it according to published procedures.[7][8]
-
Prepare Stock Solution: Accurately weigh the labeled ACC and dissolve it in a suitable buffer (e.g., sterile water or a buffered nutrient solution) to a known concentration. Filter-sterilize the solution.
II. Plant Material and Incubation
-
Select Plant Tissue: Choose the plant tissue of interest (e.g., leaf discs, fruit slices, or cell cultures).
-
Pre-incubation (Optional): Pre-incubate the tissue in a control buffer to allow it to equilibrate.
-
Incubation with Labeled ACC: Transfer the tissue to a sealed incubation vial containing the labeled ACC solution. The headspace of the vial should be of a known volume.
-
Time Course: Incubate the vials for various time points to monitor the production of labeled ethylene over time.
III. Headspace Gas Analysis
-
Gas Sampling: At each time point, withdraw a known volume of the headspace gas from the incubation vial using a gas-tight syringe.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject the gas sample into a GC-MS system to separate and identify the components. The mass spectrometer will detect the mass-to-charge ratio of the ethylene produced, allowing for the differentiation between unlabeled and deuterium-labeled ethylene.
IV. Data Analysis and Interpretation
-
Quantify Labeled Ethylene: Calculate the amount of labeled ethylene produced at each time point based on the peak areas in the GC-MS chromatogram and a standard curve.
-
Determine Metabolic Flux: Calculate the rate of ethylene biosynthesis from the labeled ACC.
-
Statistical Analysis: Perform appropriate statistical analyses to determine the significance of the results.
Caption: Experimental workflow for an isotopic labeling study with labeled ACC.
Alternative Approaches and Their Comparison to Isotopic Labeling
While isotopic labeling is a powerful technique, other methods can also provide valuable insights into ethylene biosynthesis.
| Method | Principle | Advantages | Disadvantages |
| Inhibitor Studies | Use of chemical inhibitors that block specific enzymes in the pathway. | Relatively simple and inexpensive. | Can have off-target effects; Provides indirect evidence. |
| Genetic Approaches | Use of mutants or genetically modified organisms with altered expression of key enzymes. | Highly specific; Can reveal the function of individual genes. | Can be time-consuming to generate and characterize mutants; May have compensatory effects. |
| Enzyme Assays | In vitro measurement of the activity of isolated enzymes (e.g., ACS and ACO). | Provides detailed kinetic information about individual enzymes. | May not accurately reflect in vivo conditions. |
Isotopic labeling stands out for its ability to provide direct, quantitative data on metabolic flux within a living system, complementing the information gained from these other approaches.
Visualizing the Ethylene Biosynthesis Pathway
The following diagram illustrates the key steps in the ethylene biosynthesis pathway, highlighting the central role of ACC.
Caption: The ethylene biosynthesis pathway, from methionine to ethylene via ACC.
Conclusion
Isotopic labeling studies with 1-aminocyclopropane-1-carboxylic acid have been instrumental in dissecting the intricacies of ethylene biosynthesis and are poised to play a continuing role in uncovering the novel signaling functions of ACC itself.[3][4] By carefully selecting the appropriate isotope and experimental design, researchers can gain unparalleled insights into the dynamic regulation of this crucial plant hormone. The integration of isotopic labeling with other techniques, such as genetics and enzyme kinetics, will undoubtedly provide a more complete picture of the complex network governing plant growth and development.
References
- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. scilit.com [scilit.com]
A Side-by-Side Analysis for Researchers: 1-MCP vs. 1-Aminocyclopropane-1-carboxamide hydrochloride in Ethylene Pathway Modulation
For researchers, scientists, and professionals in drug development, precise modulation of biological pathways is paramount. In plant science, the ethylene signaling pathway, which governs critical processes like ripening, senescence, and stress responses, is a primary target for intervention. Two compounds often encountered in this field are 1-Methylcyclopropene (1-MCP), a well-established ethylene action inhibitor, and 1-Aminocyclopropane-1-carboxamide hydrochloride, a structural analog of the natural ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).
This guide provides an in-depth, side-by-side analysis of these two molecules. Moving beyond a simple list of properties, we will dissect their mechanisms of action, compare their practical applications, and provide validated experimental protocols to empower researchers to make informed decisions for their experimental designs.
Section 1: The Ethylene Biosynthesis and Signaling Pathway: A Foundational Overview
To understand how these compounds work, one must first grasp the pathway they aim to influence. Ethylene biosynthesis in higher plants is a simple yet elegantly regulated process known as the Yang Cycle. It begins with the amino acid methionine and proceeds through two key, dedicated steps.[1]
-
ACC Synthesis: S-adenosyl-L-methionine (SAM) is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS) . This is widely regarded as the rate-limiting step and is subject to complex transcriptional and post-translational regulation.[2]
-
Ethylene Formation: ACC is then oxidized by ACC oxidase (ACO) to form ethylene, hydrogen cyanide, and carbon dioxide.[3]
Once produced, the gaseous ethylene molecule diffuses and binds to a family of receptors (e.g., ETR1, ERS1) located on the endoplasmic reticulum membrane. In the absence of ethylene, these receptors actively suppress the downstream signaling pathway. Ethylene binding inactivates these receptors, lifting the suppression and triggering a cascade that results in various physiological responses.[4][5]
Caption: Figure 1: Overview of the ethylene biosynthesis and signaling pathway.
Section 2: 1-Methylcyclopropene (1-MCP): The Potent Ethylene Antagonist
1-MCP is a synthetic cyclopropene derivative used commercially and in research to slow ripening and senescence.[6] Due to its gaseous nature and instability, it is typically generated in situ from a powder formulation where it is complexed with α-cyclodextrin.
Mechanism of Action: 1-MCP's efficacy lies in its structural similarity to ethylene, allowing it to act as a competitive inhibitor. It binds with high affinity to the copper cofactor within the ethylene receptors. This binding is considered essentially irreversible, effectively blocking the receptor sites and preventing ethylene from initiating its signaling cascade.[4][5] The plant tissue is thus rendered temporarily insensitive to both endogenous and exogenous ethylene.
Caption: Figure 2: Mechanism of 1-MCP as an ethylene receptor antagonist.
| Property | 1-Methylcyclopropene (1-MCP) |
| IUPAC Name | 1-methylcycloprop-1-ene |
| Molecular Formula | C₄H₆ |
| Molar Mass | 54.09 g/mol |
| Physical State | Gas at room temperature |
| Mode of Action | Ethylene receptor antagonist (Action inhibitor) |
| Binding | Irreversible competitive inhibitor |
| Application | Gaseous fumigation in enclosed spaces |
| Primary Use | Post-harvest quality preservation, research tool |
Section 3: this compound: An Analog of Interest
1-Aminocyclopropane-1-carboxamide is a derivative of ACC, the direct ethylene precursor. The key structural difference is the substitution of the carboxylic acid group (-COOH) with a carboxamide group (-CONH₂). The hydrochloride salt form enhances its stability and water solubility.
Plausible Mechanism of Action: Currently, there is a significant lack of published research detailing the biological activity of 1-aminocyclopropane-1-carboxamide in the context of ethylene biology. However, based on its structure, we can formulate testable hypotheses from a biochemical standpoint:
-
Inactive as an Ethylene Precursor: The enzyme ACC oxidase (ACO) specifically recognizes and oxidizes the carboxylic acid moiety of ACC.[3][7] It is highly probable that the amide group of 1-aminocyclopropane-1-carboxamide makes it a poor or non-existent substrate for ACO. Therefore, direct conversion to ethylene is unlikely.
-
Potential for Competitive Inhibition: As a structural analog of ACC, the carboxamide could potentially bind to the active site of ACO without being converted to product. This would make it a competitive inhibitor of the enzyme, thereby reducing the conversion of endogenous ACC to ethylene.
-
Biologically Inert: It is also possible that the molecule has no significant affinity for either ACS or ACO and does not interfere with the ethylene pathway.
From a research perspective, its primary value lies in its potential use as a negative control in experiments where ACC is used to induce ethylene production, helping to distinguish ethylene-dependent effects from non-specific effects of applying an amino acid derivative.
| Property | This compound |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₉ClN₂O |
| Molar Mass | 136.58 g/mol |
| Physical State | Solid |
| Mode of Action | Undetermined; likely not an ethylene precursor. Potentially a weak competitive inhibitor of ACC oxidase or biologically inert in this pathway. |
| Binding | Unknown |
| Application | Solubilized in aqueous buffer |
| Primary Use | Chemical synthesis building block; potential as a negative control in ethylene research. |
Section 4: Side-by-Side Comparative Analysis
The fundamental difference between these two compounds lies in their target and mode of action. 1-MCP is an inhibitor of ethylene perception , while this compound is a structural analog of the ethylene precursor, ACC .
| Feature | 1-Methylcyclopropene (1-MCP) | 1-Aminocyclopropane-1-carboxamide HCl |
| Target Site | Ethylene Receptors (e.g., ETR1) | Potentially ACC Oxidase (ACO) |
| Pathway Step | Signaling (Perception) | Biosynthesis (Final Step) |
| Mode of Action | Antagonist: Blocks ethylene binding | To Be Determined: Likely not a substrate; possibly a weak competitive inhibitor or inert. |
| Outcome | Prevents all downstream ethylene responses | If an inhibitor, would reduce ethylene production rate. |
| Application Form | Gas | Aqueous Solution |
| Research Utility | Tool to create ethylene-insensitive tissue for studying ethylene-independent processes. | Potential negative control for ACC application studies; tool for studying ACO enzyme kinetics. |
Choosing the Right Tool for Your Research:
-
To block all ethylene responses: Use 1-MCP . If your research question is "What happens in the absence of ethylene signaling?", 1-MCP is the definitive tool. It affects the response to any ethylene present, regardless of its source.
-
To study the regulation of ethylene biosynthesis: Use 1-Aminocyclopropane-1-carboxamide HCl as a potential control. When applying exogenous ACC to stimulate ethylene production, this compound could serve as a crucial control to ensure the observed effects are due to the generated ethylene and not the ACC molecule itself or a related derivative.[8][9]
Section 5: Experimental Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible protocols are the bedrock of trustworthy data. The following protocols are designed to be self-validating, incorporating necessary controls.
Protocol 1: Quantitative Efficacy Testing of 1-MCP on Climacteric Fruit
This protocol uses tomatoes to quantify the effect of 1-MCP on delaying ripening.
Objective: To measure the effect of 1-MCP on firmness, color, and ethylene production.
Materials:
-
Mature green tomatoes of uniform size and ripeness.
-
Airtight containers (e.g., 30 L barrels or desiccator cabinets).[6]
-
1-MCP generating powder (e.g., SmartFresh℠, containing 0.14% active ingredient).[6]
-
Gas-tight syringe for gas sampling.
-
Gas chromatograph (GC) with a flame ionization detector (FID) for ethylene measurement.
-
Penetrometer for firmness testing.
-
Colorimeter for color measurement (a* value).
Methodology:
-
Preparation: Place 10-15 tomatoes in each of at least two airtight containers. Label one "Control" and one "1-MCP." Allow fruit to acclimate for 2 hours.
-
1-MCP Stock Generation: In a sealed 1 L volumetric flask, place 0.82 g of 1-MCP powder. Inject 50 mL of warm water through a septum to release the gas, creating a stock concentration of approximately 1,000 ppm.[6]
-
Treatment Application: For a 30 L container, a target concentration of 1 ppm 1-MCP is standard for research.[6] Using a gas-tight syringe, withdraw 30 mL of the 1-MCP gas from the stock flask and inject it into the "1-MCP" treatment container. The control container receives no injection.
-
Causality Note: This concentration is known to be sufficient to saturate ethylene receptors in many fruit species, ensuring a robust inhibitory response.[10]
-
-
Incubation: Seal both containers and incubate at 20-25°C for 24 hours.[6]
-
Ventilation & Storage: After 24 hours, open both containers in a well-ventilated area. Place the fruit on labeled trays and store under ambient conditions.
-
Data Collection (Day 0, 3, 6, 9):
-
Ethylene: Place 3 representative fruits from each group into a sealed 1 L jar for 1 hour. Withdraw a 1 mL headspace sample with a syringe and inject it into the GC.
-
Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh at two equatorial points.
-
Color: Use a colorimeter to measure the a* value (green to red spectrum) on the fruit's surface.
-
-
Data Analysis: Plot the mean values for ethylene production, firmness, and a* value over time for both treatment groups.
Caption: Figure 3: Experimental workflow for comparing 1-MCP treated and control fruit.
Protocol 2: Characterizing the Bioactivity of 1-Aminocyclopropane-1-carboxamide
This protocol is designed to test the hypothesis that the carboxamide is not a substrate for ACC oxidase.
Objective: To compare ethylene production from plant tissue treated with ACC versus 1-aminocyclopropane-1-carboxamide HCl.
Materials:
-
Leaf discs (e.g., from tobacco or petunia) or fruit pericarp discs.
-
1-Aminocyclopropane-1-carboxylic acid (ACC).
-
This compound.
-
Incubation buffer (e.g., MES buffer, pH 6.8).
-
Small, sealed vials (e.g., 10 mL GC vials with septa).
-
Gas chromatograph (GC-FID).
Methodology:
-
Solution Preparation: Prepare 1 mM stock solutions of both ACC and the carboxamide hydrochloride in the incubation buffer. The control will be the buffer alone.
-
Causality Note: A 1 mM concentration is typically saturating for ACC, ensuring that substrate availability is not a limiting factor for the ACO enzyme.[11]
-
-
Tissue Preparation: Using a cork borer, create uniform leaf or pericarp discs. Place 5-10 discs into each GC vial. Prepare at least three replicate vials per treatment.
-
Treatment: To the vials, add 200 µL of the respective solutions:
-
Group 1: Incubation Buffer (Negative Control)
-
Group 2: 1 mM ACC solution (Positive Control)
-
Group 3: 1 mM 1-Aminocyclopropane-1-carboxamide HCl solution (Test Compound)
-
-
Incubation: Immediately seal the vials and incubate at room temperature for 2-4 hours.
-
Measurement: After incubation, withdraw a 1 mL headspace sample from each vial and inject it into the GC to quantify ethylene production.
-
Data Analysis: Calculate the average ethylene production (e.g., in nL/g/h) for each treatment group. Use a simple bar chart to compare the results. A statistically significant increase in ethylene for the ACC group compared to negligible production in the control and carboxamide groups would support the hypothesis.
Conclusion
The choice between 1-MCP and this compound is a choice between targeting ethylene perception versus ethylene production.
-
1-MCP is an indispensable and powerful tool for inhibiting ethylene action at the receptor level. Its effects are well-documented, and it serves as the gold standard for creating an ethylene-insensitive state in plant tissues for both commercial and research applications.[12][13]
-
This compound , while structurally similar to the ethylene precursor ACC, likely does not promote ethylene synthesis. Its utility for researchers in this field is not as a modulator of ripening but as a potential and highly specific negative control for experiments involving the application of exogenous ACC. Further research, following protocols similar to the one outlined above, is required to fully characterize its potential role as a competitive inhibitor or an inert analog.
By understanding the distinct mechanisms and applying rigorous, validated protocols, researchers can effectively leverage these compounds to further unravel the complexities of plant development and physiology.
References
- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 2. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]
- 3. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 4. Expression and internal feedback regulation of ACC synthase and ACC oxidase genes in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]
- 8. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Dependence of in vivo ethylene production rate on 1-aminocyclopropane-1-carboxylic Acid content and oxygen concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Aminocyclopropane-1-carboxamide Hydrochloride: A Guide for Laboratory Professionals
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1-Aminocyclopropane-1-carboxamide hydrochloride is essential. Based on data from the closely related compound, 1-Aminocyclopropane-1-carboxylic acid hydrochloride, it is prudent to handle this chemical as a hazardous substance.[1]
Key Hazard Considerations:
-
Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the risk of inhaling dust or aerosols.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should not be viewed as a mere final step, but as an integral part of the experimental process. The following protocol outlines a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Amides, as a chemical class, can be incompatible with acids, which may lead to heat generation.
Step 2: Containerization
-
Solid Waste: Collect dry, unused this compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: For solutions containing this compound, use a separate, compatible waste container. Ensure the container material is appropriate for the solvent used. For instance, do not store acidic solutions in metal containers.[4]
Step 3: Labeling
Accurate and detailed labeling is crucial for the safety of all personnel and for proper disposal by waste management professionals. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "324796-27-2"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible materials.
Step 5: Final Disposal
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[2] Never attempt to dispose of this chemical down the drain or in the regular trash. [4]
Decontamination of Laboratory Equipment
Proper decontamination of glassware and other equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the contaminated equipment with a suitable solvent that can dissolve this compound. Collect this rinsate and dispose of it as hazardous liquid waste.
-
Thorough Cleaning: Wash the rinsed equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse with deionized water.
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Minor Spills (Dry):
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the solid material to avoid creating dust.
-
Place the collected material into a labeled hazardous waste container.[3]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Wipe down the spill area with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can minimize risks and contribute to a culture of safety within their institutions. Always consult your institution's specific waste management guidelines and EHS professionals for guidance.
References
A Senior Application Scientist's Guide to Handling 1-Aminocyclopropane-1-carboxamide hydrochloride
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized reagents like 1-Aminocyclopropane-1-carboxamide hydrochloride (CAS No. 324796-27-2), a building block in protein degradation research, demands a meticulous and informed approach.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your work.
Our core principle is that every safety protocol should be a self-validating system. This means not just following steps, but understanding the causality behind them. The recommendations herein are synthesized from material-specific data sheets and established occupational safety standards for handling chemical agents.[2][3]
Hazard Profile: Understanding the "Why"
This compound is classified as an irritant.[2] The primary risks associated with this solid compound stem from its potential to cause irritation upon contact with the skin, eyes, and respiratory tract.[2][4] Therefore, our safety strategy is built around creating reliable barriers to prevent inhalation of dust particles and direct physical contact.
Key precautionary statements that form the basis of our handling protocols include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2]
Understanding these directives allows us to select and use Personal Protective Equipment (PPE) not as a formality, but as a critical control measure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is dictated by the specific task and the associated risk of exposure. We can categorize laboratory operations into three tiers of exposure risk, each with a corresponding level of PPE.
| Task/Operation | Exposure Risk | Required PPE | Rationale |
| Container Handling (Transporting sealed containers, inventory management) | Low | • Safety Glasses• Standard Nitrile Gloves• Lab Coat | Protects against incidental contact in the event of a contaminated surface or minor leak. |
| Weighing & Solution Prep (Handling open solid, dissolving in solvent) | Medium | • Chemical Splash Goggles• Double Nitrile Gloves (ASTM D6978)• Disposable, Low-Permeability Gown• Local Exhaust Ventilation (e.g., fume hood) | Provides robust protection against dust inhalation and direct skin/eye contact during active manipulation of the solid compound.[5][6] Double gloving minimizes contamination transfer.[3] |
| Spill Cleanup & Waste Disposal | High / Emergency | • Chemical Splash Goggles & Face Shield• Double Nitrile Gloves (ASTM D6978)• Impervious Gown• Fit-Tested N95 Respirator | Ensures maximum protection of the eyes, face, skin, and respiratory system when the concentration of airborne particles may be high and unpredictable.[5][7] |
When handling hazardous chemicals, the interface between your gown and gloves is a potential point of failure. To ensure a complete barrier, always follow this procedure: place the inner glove on first, then don the disposable gown, ensuring the cuff of the gown is snug over the inner glove. Finally, place the outer glove over the cuff of the gown.[3] This creates a seal that prevents any skin on the wrist or forearm from being exposed.
Procedural Guide: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound. The process is designed to minimize exposure at every stage.
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure your primary engineering control—typically a chemical fume hood or ventilated enclosure—is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as specified in the table above for your intended task.
-
Inspect PPE: Check gloves for any signs of degradation or punctures.[2] Ensure safety goggles provide a full seal.
-
Prepare a Waste Container: Designate a clearly labeled, sealed container for all contaminated waste, including used gloves, weigh boats, and wipes.
-
Don PPE: Put on your lab coat/gown, inner gloves, safety goggles, and outer gloves following the layering protocol.
-
Work Within a Fume Hood: Conduct all manipulations of the open solid compound inside a certified chemical fume hood to control dust.[2]
-
Avoid Dust Generation: Handle the solid gently. Use a spatula to carefully transfer the powder from the reagent bottle to a weigh boat. Do not pour the powder directly, as this can create airborne dust.[5]
-
Dissolution: When preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Immediate Cleanup: Use a damp wipe to clean the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the wipe in the designated waste container.
The removal of PPE is as critical as its selection to prevent cross-contamination.
-
Remove Outer Gloves: While still in the work area, remove the outer pair of gloves and dispose of them in the designated waste container.[3]
-
Remove Gown: Remove the disposable gown by rolling it away from your body and dispose of it.
-
Exit Work Area: Exit the immediate work area.
-
Remove Goggles and Inner Gloves: Remove your eye protection, followed by the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][3]
-
Waste Disposal: Dispose of the sealed chemical waste container according to your institution's hazardous waste disposal regulations.[8]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
